molecular formula C12H16ClNO2S B512249 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine CAS No. 329937-38-4

1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine

カタログ番号: B512249
CAS番号: 329937-38-4
分子量: 273.78g/mol
InChIキー: BNGKTBVBWYCKAF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly in the development of enzyme inhibitors. This sulfonamide-functionalized piperidine derivative is characterized by a 4-chlorophenyl group and a methyl group on the piperidine ring. Its primary research value stems from its role as a key intermediate or building block in synthetic organic chemistry for creating more complex molecules. Researchers are investigating this scaffold for its potential biological activity, as sulfonamides are known to act as inhibitors for a variety of enzymes, including carbonic anhydrases [1] and proteases. The specific structural features of this compound, such as the chlorophenyl sulfonyl group, are often incorporated to enhance binding affinity and selectivity towards biological targets. It is strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S/c1-10-3-2-8-14(9-10)17(15,16)12-6-4-11(13)5-7-12/h4-7,10H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGKTBVBWYCKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Arylsulfonyl Piperidine Scaffold: Technical Analysis of 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine

[1][2]

Document Type: Technical Monograph & Synthetic Guide Subject: 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine CAS Registry Number: (Racemate) 1956381-81-9 / (General Scaffold Class) PubChem CID: 2842964[1][2]

Executive Summary

1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine represents a "privileged scaffold" in medicinal chemistry, combining the lipophilic, metabolic stability of the piperidine ring with the pharmacophoric utility of the sulfonamide linker.[1][2] This molecule serves as a critical building block in Fragment-Based Drug Discovery (FBDD), particularly for targets involving G-Protein Coupled Receptors (GPCRs) such as 5-HT6 and chemokine receptors, as well as metalloprotease enzymes.[1][2]

This guide provides a rigorous technical breakdown of its physicochemical properties, a validated synthetic protocol for its production, and a strategic analysis of its stereochemical implications in drug design.[2][3][4]

Part 1: Molecular Architecture & Physicochemical Profile[2][3][4]

The molecule consists of a 3-methylpiperidine core N-linked to a 4-chlorobenzenesulfonyl moiety.[1][2] The presence of the sulfonyl group introduces a strong hydrogen bond acceptor capability, while the 4-chlorophenyl group provides a hydrophobic handle for pi-stacking interactions within protein binding pockets.[1][2]

Table 1: Key Physicochemical Parameters
ParameterValueSignificance in Drug Design
Molecular Formula C₁₂H₁₆ClNO₂SCore stoichiometry.[1][2]
Molecular Weight 273.78 g/mol Ideal for fragment-based screening (<300 Da).[1][2]
LogP (Predicted) ~3.0Indicates good membrane permeability; CNS-active potential.[1][2]
TPSA 45.76 ŲWell below the 140 Ų limit for oral bioavailability (Veber's Rules).[2][4]
H-Bond Acceptors 3 (O=S=O, N)Critical for active site anchoring.[2][3][4]
H-Bond Donors 0Improves membrane permeability by reducing desolvation penalty.[1][2][3]
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding.[2][3]
Chiral Center C3 of PiperidineCreates (R) and (S) enantiomers with distinct biological activities.[2][4]

Part 2: Synthetic Methodology (SOP)

Objective: Synthesis of 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine via nucleophilic substitution (Sulfonylation).

Reaction Logic

The reaction proceeds via the nucleophilic attack of the secondary amine (3-methylpiperidine) on the electrophilic sulfur of the sulfonyl chloride.[2] A non-nucleophilic base is required to scavenge the liberated HCl and drive the equilibrium forward.[2][3][4]

Reagents:

  • Substrate A: 4-Chlorobenzenesulfonyl chloride (1.0 eq)

  • Substrate B: 3-Methylpiperidine (1.1 eq)[1][2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Catalyst (Optional): DMAP (0.1 eq) for sluggish reactions.

Experimental Protocol
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen (

    
    ).
    
  • Solvation: Dissolve 4-Chlorobenzenesulfonyl chloride (1.0 g, 4.7 mmol) in 20 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Base Addition: Add Triethylamine (0.98 mL, 7.0 mmol) dropwise. Note: Exothermic reaction; maintain temperature <5°C.[3]

  • Amine Addition: Slowly add 3-Methylpiperidine (0.61 mL, 5.2 mmol) diluted in 5 mL DCM over 10 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1).[2][4] Product typically appears at

      
       ~0.5.[2][3][4]
      
  • Quenching: Quench with 1M HCl (10 mL) to neutralize excess base and protonate unreacted amine.

  • Workup:

    • Separate organic layer.[2][3]

    • Wash with Sat.

      
       (removes unreacted sulfonyl chloride as sulfonate salt).[2][4]
      
    • Wash with Brine.[2][3][4]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (Gradient 0-20% EtOAc in Hexanes).

Visualization: Synthetic Pathway

SynthesisFigure 1: Mechanism of Sulfonylation via Nucleophilic SubstitutionSulfonyl4-Cl-Ph-SO2-ClMixMixing (0°C, DCM)Sulfonyl->MixAmine3-MethylpiperidineAmine->MixBaseTEA (Base)Base->MixIntermediateTetrahedralIntermediateMix->IntermediateNucleophilic AttackEliminationElimination of Cl-Intermediate->EliminationProductTarget SulfonamideElimination->ProductByproductTEA-HClElimination->Byproduct

Figure 1: The reaction pathway involves a direct nucleophilic attack on the sulfur atom, followed by elimination of the chloride leaving group.[3][4]

Part 3: Stereochemical Considerations

The 3-methyl group on the piperidine ring introduces a chiral center.[1][2][3] In a standard synthesis using commercially available 3-methylpiperidine, the product is a racemate .[1][2][3][4]

Why This Matters

In biological systems, the spatial orientation of the methyl group dictates steric clashes within the binding pocket.[3][4]

  • Enantiomer A (R-isomer): May fit into hydrophobic pockets (e.g., in 5-HT receptors).[1][2]

  • Enantiomer B (S-isomer): May cause steric hindrance, reducing potency by orders of magnitude.[2][3][4]

Resolution Strategy: For high-affinity drug candidates, researchers must separate the enantiomers using Chiral HPLC (e.g., Chiralpak AD-H column) or perform an Asymmetric Synthesis starting from enantiopure 3-methylpiperidine tartrate salts.[1][2][3]

Part 4: Medicinal Chemistry & SAR Applications[7][8]

This scaffold acts as a template for exploring Structure-Activity Relationships (SAR).[1][2] Modifications are typically made at two vectors:[2]

  • Vector A (The Aryl Ring): The 4-chloro substituent can be replaced with:

    • -F / -CF3: To modulate metabolic stability and lipophilicity.[2][3][5][6]

    • -OMe: To introduce electron donation.[2][3]

  • Vector B (The Piperidine Ring):

    • 3-Methyl:[1][2] Provides a "conformational lock," biasing the piperidine ring into a specific chair conformation.[2][3][4] This reduces the entropic cost of binding compared to unsubstituted piperidine.[2][3]

Visualization: SAR Decision Logic

SARFigure 2: Structure-Activity Relationship (SAR) Optimization StrategiesCore1-[(4-Cl-Ph)SO2]-3-Me-PipTarget1Target: GPCR (CNS)Core->Target1Target2Target: ProteaseCore->Target2Mod1Strategy: Increase Lipophilicity(Replace Cl with CF3)Target1->Mod1Mod2Strategy: H-Bonding(Add Polar Group to C4)Target2->Mod2Result1Improved BBB PenetrationMod1->Result1Result2Increased SelectivityMod2->Result2

Figure 2: Decision tree for optimizing the scaffold based on the biological target (CNS vs. Enzyme).

Part 5: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical data must be obtained.

  • 1H NMR (400 MHz, CDCl3):

    • Look for the aromatic AA'BB' system of the 4-chlorophenyl group (

      
       7.5–7.8 ppm).[1][2]
      
    • Identify the piperidine ring protons (

      
       1.0–3.8 ppm).[2][4]
      
    • Diagnostic Signal: The doublet for the 3-methyl group (

      
       ~0.8–0.9 ppm).[1][2]
      
  • LC-MS (ESI+):

    • Expected

      
       peak at 274.06 .[2][3][4]
      
    • Look for the characteristic Chlorine isotope pattern (

      
       ratio of 3:1).[2][4]
      
  • HPLC Purity:

    • Requirement: >95% purity at 254 nm.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2842964, 1-[(4-chlorophenyl)sulfonyl]-3-methylpiperidine.[1][2] Retrieved from [Link][2][4]

  • Saitoh, F., et al. (2007). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitors.[1][2][3] Chemical & Pharmaceutical Bulletin.[2][3] (Demonstrates the utility of arylsulfonyl scaffolds). Retrieved from [Link]

  • McManus, J., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[2][3][4] (Contextualizes the piperidine/piperazine sulfonamide class).[2][4][7][8][9] Retrieved from [Link][2][4]

  • Organic Chemistry Portal. Sulfonamide Synthesis: General Protocols. (Standard methodology grounding). Retrieved from [Link][2][4]

An In-Depth Technical Guide to 4-Chlorobenzenesulfonyl Piperidine Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[2] When combined with the pharmacologically significant sulfonamide moiety, specifically the 4-chlorobenzenesulfonyl group, a versatile chemical scaffold emerges with a wide spectrum of biological activities.[3][4] The electron-withdrawing nature of the sulfonyl group, coupled with the lipophilic and potential halogen-bonding character of the 4-chloro substituent, provides a unique electronic and steric profile for molecular design.

This guide offers a comprehensive exploration of 4-chlorobenzenesulfonyl piperidine analogs, intended for researchers, scientists, and drug development professionals. We will dissect the core synthetic strategies, provide detailed experimental protocols, survey the diverse landscape of their biological targets, and synthesize critical structure-activity relationship (SAR) insights. The narrative is designed to explain not just the "how" but the "why" behind experimental choices, reflecting a field-proven perspective on drug discovery.

Part 1: Synthetic Strategies for 4-Chlorobenzenesulfonyl Piperidine Analogs

The construction of these analogs hinges on the reliable formation of the sulfonamide bond between the piperidine nitrogen and the 4-chlorobenzenesulfonyl chloride. From this core structure, a multitude of derivatives can be accessed through various diversification strategies.

Core Synthesis: N-Sulfonylation of the Piperidine Ring

The most direct method for creating the core scaffold is the nucleophilic substitution of 4-chlorobenzenesulfonyl chloride with a pre-existing piperidine derivative. This reaction is typically performed under basic conditions to neutralize the HCl byproduct and facilitate the reaction.

The choice of a specific piperidine starting material is a critical first step, as it dictates the subsequent diversification possibilities. A common and versatile starting point is a piperidine with a handle for further modification, such as an ester group at the C-4 position (e.g., ethyl isonipecotate).[4]

This protocol serves as a foundational self-validating system. Successful synthesis can be readily confirmed by standard analytical techniques (TLC, NMR, MS), ensuring the integrity of the core intermediate before proceeding to more complex steps.

  • Reaction Setup: Disperse ethyl isonipecotate (1.0 eq.) in 40 mL of distilled water in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add 4-chlorophenylsulfonyl chloride (1.0 eq.).

  • pH Control (Causality): Maintain the pH of the mixture at 10.0 by the gradual addition of 18% aqueous sodium carbonate (Na₂CO₃). This is crucial because the free piperidine nitrogen is the nucleophile. The basic condition ensures the nitrogen is deprotonated and highly reactive towards the sulfonyl chloride. It also neutralizes the generated HCl, driving the reaction to completion.

  • Reaction Monitoring: Stir the mixture vigorously for 4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Isolation: Adjust the pH to 6.0 with dilute HCl. This step neutralizes any remaining base. Allow the mixture to stand for 20-30 minutes to facilitate precipitation.

  • Purification: Filter the resulting precipitate, wash thoroughly with cold distilled water to remove inorganic salts, and dry to yield the final product.

Piperidine Ethyl Isonipecotate (Piperidine Derivative) Reaction Piperidine->Reaction SulfonylChloride 4-Chlorobenzenesulfonyl Chloride SulfonylChloride->Reaction Base Na2CO3 (aq) pH 10 Base->Reaction Base Product Ethyl 1-[(4-chlorophenyl)sulfonyl] piperidine-4-carboxylate Reaction->Product N-Sulfonylation

Caption: Core synthesis via N-sulfonylation of a piperidine precursor.

Diversification Strategies

With the core scaffold in hand, the focus shifts to introducing molecular diversity to explore the chemical space and optimize biological activity.

  • Modification via Amide Coupling: For cores containing a carboxylic acid (or its ester precursor), standard peptide coupling reagents are highly effective. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), facilitate the formation of amide bonds with a wide range of primary and secondary amines.[5] This strategy is modular and allows for the rapid generation of large libraries of analogs.

  • Heterocycle Formation: The functional groups on the piperidine ring can be used as starting points for constructing additional heterocyclic rings. For instance, a carboxylate can be converted to a hydrazide, which can then be cyclized to form pharmacologically important moieties like 1,3,4-oxadiazoles.[3][6]

  • Aza-Prins Cyclization: For more complex, stereochemically defined piperidines, an alternative is to construct the substituted piperidine ring itself using methods like the Niobium(V) chloride (NbCl₅) mediated aza-Prins type cyclization.[7][8] This approach involves the reaction of epoxides with homoallylic amines to form 4-chloro-piperidine derivatives directly.[7] This is an advanced strategy chosen when specific stereoisomers are desired, as the cyclization often proceeds with high diastereoselectivity.

cluster_0 Amide Diversification cluster_1 Heterocycle Formation Core 1-(4-chlorobenzenesulfonyl) piperidine-4-carboxylate Coupling HATU, DIPEA Core->Coupling Hydrazine 1. Hydrazine 2. CS2, KOH Core->Hydrazine Amine R-NH2 Amine->Coupling AmideProduct Amide Analogs Coupling->AmideProduct Oxadiazole 1,3,4-Oxadiazole Analogs Hydrazine->Oxadiazole Urea Urea (Substrate) Urease Urease Enzyme Urea->Urease Ammonia Ammonia (Product) Urease->Ammonia Hydrolysis Inhibitor 4-Chlorobenzenesulfonyl Piperidine Analog Inhibitor->Urease Binding/ Inhibition Detection Phenol/Hypochlorite Reaction Ammonia->Detection ColoredProduct Colored Indophenol Detection->ColoredProduct Quantifiable Signal

Caption: Workflow for a colorimetric urease inhibition assay.

Part 3: Structure-Activity Relationship (SAR) Analysis

Synthesizing SAR data is paramount for transforming initial hits into optimized lead compounds. For the 4-chlorobenzenesulfonyl piperidine scaffold, several key patterns have emerged.

  • The Role of the 4-Chlorophenyl Group: This group is not merely a placeholder. The chlorine atom at the para-position often engages in favorable hydrophobic or halogen-bonding interactions within the target's binding pocket. In studies on nicotinic receptor modulators with a related sulfonylpiperazine scaffold, modifications to this group significantly impacted potency. [9]While direct comparisons are limited in the reviewed literature, its frequent appearance in potent compounds suggests it is a highly favorable substituent.

  • Piperidine Ring Substitutions are Key Drivers of Potency and Selectivity:

    • In the development of p53-hDM2 inhibitors, a detailed SAR study of 4-substituted piperidines was conducted. The nature, size, and electronics of the substituent at this position were found to be critical for achieving high potency. [10] * For carbonic anhydrase inhibitors, the "tail" appended to the C-4 position via a carboxamide linker dictates isoform selectivity. Attaching a 4-methoxyphenylpiperazine group (compound 6) resulted in a potent hCA I inhibitor (Kᵢ = 7.9 nM), while other substitutions modulated activity against hCA II, IX, and XII. [11]This demonstrates that the piperidine core acts as a central scaffold, projecting the "tail" into a selectivity-determining sub-pocket.

  • Impact of Appended Heterocycles: The addition of a 1,3,4-oxadiazole ring system to the piperidine C-4 position was a successful strategy for generating potent urease inhibitors. [3][6]Further substitution on the oxadiazole ring itself fine-tuned this activity. For example, a 2-chlorobenzylthio substituent (compound 7n) was among the most active compounds, highlighting the importance of exploring the distal regions of the molecule. [3]

Caption: Key structure-activity relationship (SAR) trends.

Conclusion and Future Outlook

The 4-chlorobenzenesulfonyl piperidine scaffold is a robust and highly fruitful platform in medicinal chemistry. Its synthetic tractability, combined with the diverse biological activities of its derivatives, ensures its continued relevance. The research to date has successfully identified potent inhibitors of enzymes like urease and carbonic anhydrase, as well as modulators of therapeutically important receptors.

Future efforts should focus on several key areas. Firstly, the application of this scaffold to new and challenging biological targets, such as protein-protein interactions and allosteric kinase sites, is a promising avenue. [12]Secondly, a more systematic investigation of the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion) of these analogs is warranted to translate high in vitro potency into in vivo efficacy. [2][13]Finally, the use of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation therapeutics built upon this versatile and powerful chemical framework.

References

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl} - SciELO. (n.d.). SciELO. Retrieved February 21, 2026, from [Link]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies - SciELO. (n.d.). SciELO. Retrieved February 21, 2026, from [Link]

  • Hulgan, B. J., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4543-4547. Available from: [Link]

  • Kamesu, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. Available from: [Link]

  • Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide... - ResearchGate. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives - ResearchGate. (2026, January 5). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies - ResearchGate. (2026, January 6). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Vasilev, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1419. Available from: [Link]

  • Sun, W., et al. (2016). Structure-activity relationship study of 4-substituted piperidines at Leu26 moiety of novel p53-hDM2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(11), 2735-2738. Available from: [Link]

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. Available from: [Link]

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Vasilev, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1419. Available from: [Link]

  • Wijtmans, R., et al. (2010). The synthesis and structure-activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5004-5008. Available from: [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available from: [Link]

  • Structure-Activity Studies of Novel di-substitutedo[3][4][5]xadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase - UPCommons. (n.d.). UPCommons. Retrieved February 21, 2026, from [Link]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. Available from: [Link]

  • Pala, N., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 26(23), 7356. Available from: [Link]

  • Adams, J. L., et al. (2003). p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. Bioorganic & Medicinal Chemistry Letters, 13(3), 467-470. Available from: [Link]

  • Zhang, J., et al. (2022). Advances in reversible covalent kinase inhibitors. Medicinal Chemistry Research, 31(1), 1-17. Available from: [Link]

  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Development and Industrial Pharmacy, 49(3), 321-331. Available from: [Link]

  • Trofimov, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117798. Available from: [Link]

  • The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells - MDPI. (2025, July 16). MDPI. Retrieved February 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine: Structure, Identifiers, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the precise identification and characterization of novel chemical entities are paramount. The piperidine scaffold is a privileged structure, forming the core of numerous approved therapeutics and investigational drugs due to its favorable pharmacokinetic properties and synthetic tractability.[1] This guide focuses on a specific derivative, 1-[(4-chlorophenyl)sulfonyl]-3-methylpiperidine, providing a comprehensive overview of its key chemical identifiers, physicochemical properties, and a discussion of relevant synthetic strategies. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule for applications ranging from library synthesis and high-throughput screening to computational modeling and lead optimization. The presence of the 4-chlorophenylsulfonyl group suggests potential applications in areas where this moiety is known to confer biological activity, such as in the development of enzyme inhibitors or receptor modulators.

Molecular Structure and Chemical Identifiers

The unambiguous representation of a chemical structure in a machine-readable format is crucial for database management, computational analysis, and global scientific communication. For 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine, two primary standard identifiers are the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier Key (InChIKey).

SMILES (Simplified Molecular-Input Line-Entry System)

The SMILES string is a concise, text-based representation of a chemical structure. For 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine, the canonical SMILES string is:

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl[2]

This notation encodes the atomic composition and connectivity of the molecule. The methyl group (C), the piperidine ring (C1CCCN(C1)), the sulfonyl group (S(=O)(=O)), and the 4-chlorophenyl group (C2=CC=C(C=C2)Cl) are all represented. The numbers indicate ring closures. This format is invaluable for its use in chemical databases and for substructure and similarity searching, which are foundational techniques in cheminformatics and computational drug discovery.

InChI and InChIKey (International Chemical Identifier and Key)

The InChI is a more formalized and layered textual representation of a chemical substance, designed to be a unique and predictable identifier. The corresponding InChI for this compound is:

InChI=1S/C12H16ClNO2S/c1-10-3-2-8-14(9-10)17(15,16)12-6-4-11(13)5-7-12/h4-7,10H,2-3,8-9H2,1H3[2]

From the full InChI string, a fixed-length (27-character) hash is generated, known as the InChIKey. This key is a powerful tool for searching the internet and linking to various databases containing information about the compound. The InChIKey for 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine is:

BNGKTBVBWYCKAF-UHFFFAOYSA-N[2]

The InChIKey is structured to facilitate different types of searches. The first 14 characters represent the molecular skeleton, the next 8 characters encode stereochemistry (in this case, 'UHFFFAOYSA' indicates no specified stereochemistry), and the final character denotes the protonation state.

Physicochemical and Predicted Properties

A summary of the key physicochemical and predicted properties of 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine is provided in the table below. These parameters are essential for predicting the compound's behavior in biological systems and for designing relevant experiments.

PropertyValueSource
Molecular Formula C12H16ClNO2SPubChem[2]
Monoisotopic Mass 273.05902 DaPubChem[2]
XlogP (predicted) 3.0PubChem[2]

XlogP is a measure of lipophilicity, which influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Conceptual Synthetic Workflow

Experimental Protocol: N-Sulfonylation of 3-Methylpiperidine

This protocol is a self-validating system, where the progress and success of each step can be monitored by standard analytical techniques.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylpiperidine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.

    • Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control the exothermicity of the reaction and minimize potential side reactions.

  • Addition of Sulfonyl Chloride:

    • Dissolve 4-chlorophenylsulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of the same aprotic solvent.

    • Add the sulfonyl chloride solution dropwise to the cooled piperidine solution over a period of 15-30 minutes. A slow addition rate is crucial to maintain temperature control.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the desired product.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-[(4-chlorophenyl)sulfonyl]-3-methylpiperidine.

The identity and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Chemical Information Flow

The following diagram illustrates the conceptual flow from the two-dimensional chemical structure to its various linear, machine-readable representations, which are fundamental to modern cheminformatics and drug discovery pipelines.

G cluster_structure Chemical Structure cluster_identifiers Machine-Readable Identifiers structure 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine SMILES SMILES CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl structure->SMILES Topological Encoding InChI InChI InChI=1S/C12H16ClNO2S/... structure->InChI Standardized Layered Representation InChIKey InChIKey BNGKTBVBWYCKAF-UHFFFAOYSA-N InChI->InChIKey Hashing Algorithm

Caption: From Structure to Searchable Key.

Conclusion

1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine is a molecule with potential for further investigation in drug discovery programs. This guide has provided its essential chemical identifiers, SMILES and InChIKey, which are critical for its documentation and use in computational workflows. The outlined physicochemical properties and conceptual synthetic protocol offer a solid foundation for researchers to build upon. The systematic use of standardized identifiers and a logical approach to synthesis are cornerstones of efficient and reproducible scientific research in the pharmaceutical sciences.

References

  • PubChemLite. 1-[(4-chlorophenyl)sulfonyl]-3-methylpiperidine (C12H16ClNO2S). Available from: [Link].

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available from: [Link].

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available from: [Link].

  • Synthesis of (-)-1-[(4chlorophenyl) phenylmethyl]piperazine - PrepChem.com. Available from: [Link].

  • Scheme-I: Synthesis of4-chlorophenyl)sulfonyl)piperidine-3-carboxamide... - ResearchGate. Available from: [Link].

Sources

Methodological & Application

Application Note: Synthesis of 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine

[1][2][3][4]

Abstract & Scope

This technical guide details the synthesis of 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine , a representative sulfonamide scaffold commonly utilized in medicinal chemistry for G-protein coupled receptor (GPCR) ligand libraries and enzyme inhibitor fragments.[1][2][3][4] The protocol employs a nucleophilic substitution strategy under anhydrous conditions, optimized for high yield (>85%) and minimal side-product formation.[2][3][5] This document is designed for researchers requiring a robust, scalable method for sulfonylation of secondary amines.[4][5]

Introduction

Sulfonamides are a privileged pharmacophore in drug discovery, exhibiting diverse biological activities ranging from antibacterial (sulfa drugs) to anti-inflammatory (COX-2 inhibitors) and antiviral effects.[2][3][5] The specific target, 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine, combines a lipophilic chlorobenzene tail with a steric-rich piperidine headgroup.[1][2][3][4]

The synthesis relies on the reaction between 4-chlorobenzenesulfonyl chloride (electrophile) and 3-methylpiperidine (nucleophile).[1][2][3][5] While conceptually simple, variations in temperature, base choice, and solvent can drastically affect the purity profile.[5] This protocol utilizes a Dichloromethane (DCM) / Triethylamine (TEA) system, chosen for its superior solubility parameters and ease of workup compared to Schotten-Baumann aqueous conditions.[2][3][5]

Retrosynthetic Analysis

The strategic disconnection is at the Sulfonyl-Nitrogen bond.[1][2][3][4][5]

RetrosynthesisTargetTarget Molecule1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidinePrecursorsPrecursors4-Chlorobenzenesulfonyl chloride + 3-MethylpiperidineTarget->PrecursorsS-N Disconnection

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the sulfonamide core.[5]

Experimental Design Strategy

Critical Parameters
ParameterChoiceRationale
Solvent Dichloromethane (DCM)Excellent solubility for both lipophilic reactants; low boiling point facilitates removal; immiscible with water for extraction.[1][2][3][4][6]
Base Triethylamine (TEA)Scavenges the HCl byproduct to drive equilibrium; soluble in DCM; easily removed via acid wash.[2][3][5]
Stoichiometry 1.1 eq Sulfonyl ChlorideEnsures complete consumption of the amine.[2][3][4][5] Excess chloride is easily hydrolyzed and washed away as sulfonate salt.[2][3][4][5]
Temperature 0°C

RT
Initial cooling prevents rapid exotherm and minimizes hydrolysis of the sulfonyl chloride by trace moisture.[2][3][4][5]
Safety Considerations
  • 4-Chlorobenzenesulfonyl chloride: Corrosive, lachrymator, and moisture-sensitive.[1][3][4][5] Handle in a fume hood.

  • Exotherm: The reaction with amine is exothermic.[1][2][3][4][5][7] Slow addition is mandatory.[1][2][3][4][5]

  • Pressure: Evolution of HCl (neutralized by TEA) can create pressure if the vessel is sealed too tightly; use an inert gas line (Nitrogen/Argon) with a bubbler.[2][3][5]

Detailed Synthesis Protocol

Materials
  • 3-Methylpiperidine (CAS: 626-56-2)[1][2][3][4]

  • 4-Chlorobenzenesulfonyl chloride (CAS: 98-60-2)[1][2][3][4]

  • Triethylamine (TEA) (Anhydrous)[2][3][5]

  • Dichloromethane (DCM) (Anhydrous)[2][3][5]

  • 1N Hydrochloric Acid (HCl)[2][3][5]

  • Saturated Sodium Bicarbonate (NaHCO

    
    )[2][3][5]
    
  • Brine (Saturated NaCl)[2][3][5]

  • Magnesium Sulfate (MgSO

    
    )[2][3][5][7]
    
Step-by-Step Procedure
Step 1: Reaction Setup
  • Oven-dry a 100 mL Round Bottom Flask (RBF) and equip it with a magnetic stir bar.

  • Purge the flask with Nitrogen (

    
    ) to create an inert atmosphere.[2][3][5]
    
  • Add 3-Methylpiperidine (1.0 g, 10.1 mmol, 1.0 equiv) and DCM (20 mL).

  • Add Triethylamine (2.1 mL, 15.1 mmol, 1.5 equiv) via syringe.

  • Cool the mixture to 0°C using an ice-water bath. Stir for 10 minutes.

Step 2: Addition of Electrophile
  • Dissolve 4-Chlorobenzenesulfonyl chloride (2.34 g, 11.1 mmol, 1.1 equiv) in DCM (10 mL) in a separate vial.

    • Note: Adding as a solution prevents localized hot spots compared to solid addition.[2][3][4][5]

  • Add the sulfonyl chloride solution dropwise to the stirring amine mixture over 15–20 minutes.

    • Observation: Fuming may occur if addition is too fast.[1][2][3][4][5] The solution may turn slightly yellow.[2][3][4][5]

Step 3: Reaction & Monitoring
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 3–4 hours.

  • TLC Monitoring:

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).[1][2][3][5]

    • Visualization: UV (254 nm).[2][3][5] The product will appear as a distinct UV-active spot, less polar than the starting amine (which stains with Ninhydrin/Iodine) and distinct from the sulfonyl chloride.[2][3][5]

Step 4: Workup (The "Self-Validating" Purification)

This workup sequence is designed to chemically remove all impurities, negating the need for chromatography in most cases.[2][3][5]

  • Quench: Add water (20 mL) and stir vigorously for 10 minutes. This hydrolyzes unreacted sulfonyl chloride into the water-soluble sulfonic acid.[1][2][3][4][5]

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer (bottom) and aqueous layer (top).[2][3][5] Re-extract aqueous layer with DCM (2 x 10 mL).[2][3][5] Combine organics.

  • Acid Wash (Removes Amine/TEA): Wash the combined organic layer with 1N HCl (2 x 20 mL).[2][3][5]

    • Mechanism:[1][3][4][5][6][8][9][10] Protonates unreacted 3-methylpiperidine and TEA, forcing them into the aqueous phase.[3][4][5] The sulfonamide product remains in the organic phase.[2][3][4][5]

  • Base Wash (Removes Acids): Wash the organic layer with Saturated NaHCO

    
      (2 x 20 mL).[2][3][5]
    
    • Mechanism:[1][3][4][5][6][8][9][10] Neutralizes and extracts the 4-chlorobenzenesulfonic acid (hydrolysis byproduct).

  • Drying: Wash with Brine (20 mL), dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure (Rotovap).
    
Expected Results
  • Yield: 2.3 – 2.6 g (85–95%).[2][3][5]

  • Appearance: White to off-white solid.[1][2][3][4][5]

  • Purity: >95% by NMR/LCMS.

Reaction Mechanism & Workflow Visualization

Reaction Scheme

The mechanism involves the nucleophilic attack of the piperidine nitrogen on the sulfonyl sulfur, proceeding through a pentacoordinate transition state, followed by the elimination of chloride.[5]

ReactionSchemeAmine3-Methylpiperidine(Nucleophile)TSTransition State[Pentacoordinate]Amine->TS DCM, 0°CChloride4-Cl-Ph-SO2Cl(Electrophile)Chloride->TS DCM, 0°CProductProductSulfonamideTS->ProductByproductHCl (Captured by TEA)TS->Byproduct

Figure 2: Reaction pathway for the sulfonylation of 3-methylpiperidine.

Workup Logic Flow

This flowchart illustrates the chemical logic behind the washing steps.

WorkupCrudeCrude Reaction Mixture(Product, TEA, Excess SO2Cl, Amine)Step11. Add Water(Hydrolyzes SO2Cl -> Sulfonic Acid)Crude->Step1Step22. Wash with 1N HClStep1->Step2Split1Aqueous Phase:TEA-HCl, Amine-HClStep2->Split1Removes BasesStep33. Wash with Sat. NaHCO3Step2->Step3Organic LayerSplit2Aqueous Phase:Na-Sulfonate saltStep3->Split2Removes AcidsFinalOrganic Phase:Pure ProductStep3->FinalDry & Evaporate

Figure 3: Purification logic ensuring removal of all starting materials and byproducts.[1][2][3][4]

Characterization Data

Confirm the identity of the synthesized compound using the following parameters.

TechniqueExpected Signal / ValueInterpretation
1H NMR (400 MHz, CDCl

)

7.70 (d, 2H), 7.50 (d, 2H)
Aromatic protons (AA'BB' system) characteristic of para-substituted benzene.[3][5]

3.60 (m, 2H), 2.30 (m, 2H)
Piperidine ring protons adjacent to Nitrogen (deshielded by sulfonyl group).[5]

0.85 (d, 3H)
Methyl group doublet (coupling with CH).[2][5]
LC-MS (ESI+)m/z = 274.06 [M+H]

Consistent with Molecular Formula C

H

ClNO

S (MW: 273.78).[2][3][5]
Melting Point 92 – 96°CTypical range for analogous sulfonamides; sharp range indicates high purity.[2][3][4][5]

Troubleshooting

  • Low Yield: Ensure the sulfonyl chloride is of high quality. If the reagent is old, it may have hydrolyzed to the acid.[5] Check by taking a small NMR of the reactant in CDCl

    
     (Sulfonyl chloride 
    
    
    8.0 ppm, Sulfonic acid
    
    
    varies/broad).
  • Oiling Out: If the product does not crystallize upon evaporation, dissolve in a minimum amount of hot Ethanol and add Hexane dropwise until cloudy.[2][5] Cool to 4°C.[2][3][4][5]

  • Impurity Persistence: If the starting amine persists despite acid wash, increase the volume or concentration of the HCl wash (e.g., to 2N HCl), provided the product does not precipitate out.[2][5]

References

  • General Sulfonylation Protocol: Baxendale, I. R., et al.[3][5] "A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine."[2][4][5] Journal of Chemical Information and Modeling, 2006.[3][5] Link (Demonstrates standard DCM/TEA sulfonylation conditions).[2][3][5]

  • Piperidine Sulfonamide Derivatives: Supuran, C. T., et al. "Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides incorporating piperidinyl-hydrazidoureido moieties."[3][5] Bioorganic & Medicinal Chemistry, 2007.[3][5] Link (Provides context on workup and characterization of piperidine sulfonamides).[2][3][5]

  • Properties of 4-Chlorobenzenesulfonyl Chloride: PubChem Compound Summary for CID 7270.[1][2][3][4][5] Link[2][3][5]

  • Target Compound Data: PubChem Compound Summary for CID 2842964, 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine.[1][2][3][4][5] Link[2][3][5]

Application Note: Precision Synthesis of N-(4-Chlorobenzenesulfonyl)-3-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the optimized protocol for the synthesis of N-(4-chlorobenzenesulfonyl)-3-methylpiperidine via the nucleophilic substitution of 4-chlorobenzenesulfonyl chloride with 3-methylpiperidine. This reaction represents a fundamental transformation in medicinal chemistry, frequently employed to generate sulfonamide cores found in GPCR ligands, ion channel modulators, and enzyme inhibitors. The protocol emphasizes moisture control, stoichiometric precision, and rigorous workup procedures to ensure high purity without the immediate need for chromatographic separation.

Introduction & Strategic Relevance

Sulfonamides are "privileged structures" in drug discovery due to their stability, hydrogen-bonding capability, and distinct geometry compared to amides. The incorporation of a 3-methylpiperidine moiety introduces a critical chiral center (if resolved) and breaks the planarity of the molecule, a technique known as "escape from flatland" which often improves solubility and selectivity profile of drug candidates.

Key Applications
  • GPCR Modulation: Sulfonamide-piperidines are common pharmacophores in 5-HT (serotonin) and dopamine receptor antagonists.

  • Enzyme Inhibition: Used as transition-state mimics in protease inhibitors.

  • Fragment-Based Design: The 4-chlorobenzenesulfonyl group serves as a lipophilic anchor, while the piperidine nitrogen acts as a vector for further functionalization.

Scientific Foundation: Reaction Mechanism

The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. Unlike carbonyl substitutions, this mechanism is often described as concerted (


-like) or proceeding through a trigonal bipyramidal transition state, rather than a discrete tetrahedral intermediate.
Mechanistic Pathway[1][2][3]
  • Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the electrophilic sulfur of the sulfonyl chloride.

  • Transition State: A pentacoordinate transition state is formed where the chlorine leaving group and the incoming amine are apical.

  • Elimination: The chloride ion is expelled, reforming the sulfonyl double bonds.

  • Deprotonation: The generated HCl is immediately scavenged by the auxiliary base (Triethylamine or Pyridine) to drive the equilibrium forward and prevent the protonation of unreacted amine.

ReactionMechanism Reactants Reactants 3-Methylpiperidine 4-Cl-Ph-SO2Cl TS Transition State Pentacoordinate Sulfur Reactants->TS Nucleophilic Attack Intermediate Protonated Sulfonamide (R2NH-SO2Ar)+ Cl- TS->Intermediate Cl- Elimination Product Final Product Sulfonamide Intermediate->Product Deprotonation BaseScavenge Base Scavenging (Et3N + HCl) BaseScavenge->Intermediate Drives Equilibrium

Figure 1: Mechanistic flow of sulfonylation. The base acts as a thermodynamic sink for the HCl byproduct.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
3-Methylpiperidine 99.171.0Nucleophile
4-Chlorobenzenesulfonyl chloride 211.061.1Electrophile
Triethylamine (TEA) 101.191.5 - 2.0Base / Acid Scavenger
Dichloromethane (DCM) -SolventReaction Medium (0.2 M)
DMAP (Optional) 122.170.05Catalyst (nucleophilic)
Step-by-Step Procedure

Pre-requisite: Oven-dry all glassware. Purge reaction vessel with Nitrogen (


) or Argon.
  • Preparation of Amine Solution:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylpiperidine (1.0 g, 10.0 mmol) in anhydrous DCM (40 mL).

    • Add Triethylamine (2.1 mL, 15.0 mmol).

    • Cool the mixture to 0°C using an ice/water bath. Cooling controls the exothermicity of the subsequent addition.

  • Addition of Sulfonyl Chloride:

    • Dissolve 4-chlorobenzenesulfonyl chloride (2.32 g, 11.0 mmol) in a minimal amount of DCM (10 mL).

    • Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Note: If adding solid directly, ensure slow addition to prevent localized overheating and hydrolysis.

  • Reaction Maintenance:

    • Allow the reaction to warm to Room Temperature (25°C) naturally.

    • Stir for 2–4 hours .

    • Monitoring: Check progress via TLC (Eluent: 30% EtOAc in Hexanes). The sulfonyl chloride spot (

      
      ) should disappear, and a new polar spot (Product, 
      
      
      
      ) should appear.
  • Workup (Extraction):

    • Quench the reaction by adding 1M HCl (20 mL). This converts excess amine and TEA into water-soluble salts.

    • Separate the layers.[3] Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organic layers and wash sequentially with:

      • Water (20 mL)

      • Saturated

        
          (20 mL) – Removes any hydrolyzed sulfonyl acid.
        
      • Brine (20 mL) – Dries the organic layer.

  • Isolation:

    • Dry the organic phase over anhydrous

      
        or 
      
      
      
      .
    • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude sulfonamide.

WorkupProtocol ReactionMix Reaction Mixture (DCM Phase) Quench Add 1M HCl (Quench) ReactionMix->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Product + Impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (TEA salts, amine salts) PhaseSep->AqLayer Wash1 Wash: Sat. NaHCO3 (Removes Sulfonic Acid) OrgLayer->Wash1 Wash2 Wash: Brine (Dehydration) Wash1->Wash2 Dry Dry (Na2SO4) & Concentrate Wash2->Dry

Figure 2: Optimized workup strategy to ensure removal of starting materials without column chromatography.

Characterization & Analysis

The product is typically a white to off-white solid.

  • 1H NMR (400 MHz,

    
    ): 
    
    • Aromatic Region: Two doublets (an AA'BB' system) around

      
       7.5–7.8 ppm, integrating to 4 protons (characteristic of the para-chlorophenyl group).
      
    • Piperidine Ring:

      • 
         3.6–3.8 ppm (multiplet, 2H, 
        
        
        
        ).
      • 
         2.2–2.4 ppm (multiplet, 2H, 
        
        
        
        ).
      • 
         0.8–0.9 ppm (doublet, 3H, 
        
        
        
        group).
  • Mass Spectrometry (ESI):

    • Look for

      
       peak. The chlorine isotope pattern (
      
      
      
      ratio of 3:1) will be clearly visible in the molecular ion cluster.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure reagents are dry; use anhydrous DCM. Check sulfonyl chloride quality (it should be a solid, not an oil).
Starting Amine Persists Insufficient BaseIncrease TEA to 2.0 - 2.5 equivalents. Ensure efficient stirring.
Impurity: Sulfonic Acid Incomplete WorkupEnsure the

wash is thorough.[4] Sulfonic acids are water-soluble at pH > 7.
Slow Reaction Steric BulkAdd 5 mol% DMAP as a nucleophilic catalyst to accelerate the transfer.

Safety Considerations

  • 4-Chlorobenzenesulfonyl Chloride: Corrosive and lachrymator. Causes severe skin burns and eye damage.[4][5][6] Reacts violently with water to release HCl gas.[4] Handle only in a fume hood.

  • Dichloromethane: Suspected carcinogen and volatile. Avoid inhalation.

  • Triethylamine: Flammable and corrosive.

References

  • General Sulfonylation Mechanism

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.

  • Piperidine Scaffolds in Drug Design

    • M. A. T.[5] Blaskovich. (2016). Drug Discovery with Privileged Building Blocks. Drug Discovery Today.

  • Protocol Validation (Analogous Sulfonylation)

    • Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides. Chemistry & Biology Interface, 8(4), 195-209.[7]

  • Safety Data

    • SDS: 4-Chlorobenzenesulfonyl Chloride. Sigma-Aldrich.

Sources

Sulfonylation of piperidine derivatives procedure

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide moiety is a cornerstone pharmacophore in medicinal chemistry, particularly when fused with piperidine rings—a structural motif found in numerous GPCR ligands, kinase inhibitors, and ion channel blockers. This application note provides a definitive technical guide for the sulfonylation of piperidine derivatives. It details two validated protocols: a standard anhydrous method for high-value intermediates and a "green" Schotten-Baumann biphasic protocol for scale-up. Mechanistic insights, troubleshooting matrices, and decision-making workflows are included to ensure experimental success.

Introduction & Strategic Importance

Piperidine sulfonamides are privileged structures in drug discovery. The piperidine ring provides a versatile scaffold for sp3-rich geometry, while the sulfonyl group (


) acts as a robust bioisostere for amides, offering improved metabolic stability and distinct hydrogen-bonding vectors.

Despite the reaction's apparent simplicity, challenges such as regioselectivity (in poly-functionalized substrates), hydrolysis of the sulfonyl chloride reagent, and purification difficulties can compromise yields. This guide moves beyond basic textbook descriptions to address these specific practical challenges.

Mechanistic Insight: The Nucleophilic Attack

Understanding the mechanism is critical for troubleshooting. The reaction is a nucleophilic substitution at the sulfur atom, often described as an


-like process, though it proceeds through a trigonal bipyramidal transition state.
  • Nucleophilic Attack: The nitrogen lone pair of the piperidine attacks the electrophilic sulfur of the sulfonyl chloride.

  • Transition State: A tetrahedral-like intermediate (or transition state) forms.

  • Elimination: Chloride is expelled as a leaving group.

  • Deprotonation: The generated HCl must be immediately neutralized by a base (stoichiometric or excess) to prevent the protonation of unreacted piperidine, which would render it non-nucleophilic.

Visualization: Reaction Mechanism

SulfonylationMechanism Reactants Piperidine + R-SO2-Cl Transition Transition State (Pentacoordinate Sulfur) Reactants->Transition Nucleophilic Attack Intermediate Protonated Sulfonamide [R-SO2-NH-Pip]+ Cl- Transition->Intermediate Cl- Elimination Product Final Sulfonamide (R-SO2-N-Pip) Intermediate->Product Deprotonation BaseStep Base Scavenging (Base + HCl) BaseStep->Product Drives Equilibrium

Figure 1: Mechanistic pathway of piperidine sulfonylation. The base is essential to drive the equilibrium forward by neutralizing the HCl byproduct.[1]

Experimental Protocols

Protocol A: The Anhydrous "Gold Standard"

Best for: Small-scale discovery (mg to g), moisture-sensitive substrates, and high-value intermediates. Rationale: Dichloromethane (DCM) solubilizes both organic reactants well. Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) if the piperidine is sterically crowded, as DIPEA is non-nucleophilic and minimizes quaternary salt byproducts.

Materials
  • Substrate: Piperidine derivative (1.0 equiv)

  • Reagent: Sulfonyl chloride (

    
    ) (1.1 – 1.2 equiv)
    
  • Base: DIPEA (Hunig’s Base) or TEA (1.5 – 2.0 equiv)

  • Solvent: Anhydrous DCM (0.1 – 0.2 M concentration)

  • Catalyst (Optional): DMAP (0.1 equiv) – Only use if reaction is sluggish.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the piperidine derivative (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM.

  • Cooling: Cool the mixture to 0°C using an ice bath.

    • Why? Sulfonylation is exothermic. Cooling prevents side reactions and controls the rate of exotherm.

  • Addition: Add the sulfonyl chloride (1.1 equiv) dropwise (neat or dissolved in minimal DCM).

    • Critical: If the sulfonyl chloride is a solid, dissolve it first to ensure homogenous addition.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.

    • Monitor: Check via TLC or LCMS.[2] Look for the disappearance of the amine (often polar/streaking) and appearance of the less polar sulfonamide.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove unreacted amine and DIPEA). Note: Skip this if your product contains basic heterocycles (e.g., pyridine) that might protonate.

    • Wash with Sat.

      
        (to remove hydrolyzed sulfonic acid byproducts).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
Protocol B: The "Green" Schotten-Baumann Method

Best for: Scale-up (>10g), robust substrates, and avoiding chlorinated solvents. Rationale: This biphasic system uses water to dissolve the inorganic base and an organic solvent (THF or EtOAc) for the reactants. It is cost-effective and environmentally superior.

Materials
  • Substrate: Piperidine derivative (1.0 equiv)

  • Reagent: Sulfonyl chloride (1.2 equiv)

  • Base:

    
     or 
    
    
    
    (2.0 – 3.0 equiv) dissolved in water.
  • Solvent: THF or Ethyl Acetate / Water (1:1 ratio).

Step-by-Step Procedure
  • Dissolution: Dissolve the piperidine in THF or EtOAc.

  • Base Preparation: Dissolve

    
     in water. Add this to the organic phase.[3]
    
  • Addition: Add sulfonyl chloride to the vigorously stirring biphasic mixture at RT.

    • Note: Unlike the anhydrous method, cooling is often unnecessary unless the sulfonyl chloride is extremely reactive (e.g., triflyl chloride).

  • Reaction: Stir vigorously for 4–12 hours.

    • Why vigorous? Reaction occurs at the interface. Mass transfer is the rate-limiting step.

  • Workup:

    • Separate phases.[1][2]

    • Extract the aqueous layer once with EtOAc.

    • Combine organics, wash with brine, dry, and concentrate.

    • Advantage:[4][5][6] Sulfonic acid byproducts remain in the aqueous basic layer, often yielding pure product without chromatography.

Optimization & Troubleshooting Matrix

Solvent & Base Compatibility Table[1]
VariableStandard ChoiceAlternativeWhen to Switch?
Solvent DCMTHF, DMF, AcetonitrileUse THF for Schotten-Baumann. Use DMF if the piperidine salt is insoluble in DCM.
Base DIPEA / TEAPyridine,

Use Pyridine (as solvent & base) for highly unreactive amines. Use

for green/aqueous protocols.
Catalyst NoneDMAP (5-10 mol%)Add DMAP if the piperidine is sterically hindered (e.g., 2,6-disubstituted).
Troubleshooting Common Issues
  • Issue: Low Yield / Hydrolysis of Reagent.

    • Cause: Sulfonyl chlorides hydrolyze to sulfonic acids in the presence of water faster than they react with hindered amines.

    • Fix: Ensure anhydrous conditions (Protocol A). Increase sulfonyl chloride equivalents (up to 1.5 eq). Switch to Protocol B but increase the organic solvent ratio.

  • Issue: Bis-sulfonylation.

    • Context: Rare for piperidine (secondary amine), but if your substrate has a primary amine elsewhere, it may react twice.

    • Fix: Control stoichiometry strictly (1.0 eq). Add reagent very slowly at -78°C.

  • Issue: "Oiling Out" during crystallization.

    • Fix: Sulfonamides are often crystalline. If an oil forms, try triturating with hexanes or diethyl ether to induce precipitation.

Workflow Visualization

The following decision tree guides the researcher through method selection and purification logic.

Workflow Start Start: Piperidine Substrate Solubility Is Substrate Water Soluble? Start->Solubility Scale Scale of Reaction? Solubility->Scale No (Lipophilic) MethodB Method B: Schotten-Baumann (THF/aq. Na2CO3) Solubility->MethodB Yes (Hydrophilic) MethodA Method A: Anhydrous (DCM/DIPEA, 0°C) Scale->MethodA < 1 gram Scale->MethodB > 10 grams Monitor Monitor (TLC/LCMS) Is SM consumed? MethodA->Monitor MethodB->Monitor WorkupA Acid Wash (1M HCl) Remove excess amine Monitor->WorkupA Method A WorkupB Phase Separation Product in Organic Monitor->WorkupB Method B Purification Recrystallization or Flash Column WorkupA->Purification WorkupB->Purification

Figure 2: Decision matrix for selecting the optimal sulfonylation protocol based on substrate properties and scale.

References

  • BenchChem. Protocol for N-sulfonylation using Methanesulfonyl Chloride.[1] (Accessed 2026).[7] A standard industrial protocol for mesylation, applicable to general sulfonylation. Link

  • Royal Society of Chemistry (RSC). Green and efficient protocol for the synthesis of sulfonamides.[6][8] RSC Advances, 2019. Discusses aqueous phase and green chemistry adaptations. Link

  • National Institutes of Health (NIH). Preparation of sulfonamides from N-silylamines. PMC, 2014. Detailed insights into mechanism and alternative activation strategies. Link

  • Organic Chemistry Portal. Sulfonamide Synthesis. A comprehensive database of modern catalytic and stoichiometric methods for sulfonamide formation. Link

  • BenchChem Technical Support. Troubleshooting Sulfonamide Synthesis. Addresses yield issues, hydrolysis, and purification challenges. Link

Sources

Application Notes and Protocols for the Purification of 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine is a substituted piperidine derivative of interest in medicinal chemistry and drug development. The piperidine scaffold is a prevalent structural motif in a wide array of pharmaceuticals, and the introduction of a sulfonyl group can significantly modulate the physicochemical and pharmacological properties of the molecule.[1] Ensuring the high purity of this compound is paramount for obtaining reliable data in biological assays and for its potential use as a pharmaceutical intermediate.

This comprehensive guide provides detailed methodologies for the purification of 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine, focusing on recrystallization and flash column chromatography. Additionally, protocols for purity assessment using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are presented. The protocols are designed to be self-validating, with explanations of the scientific principles behind the experimental choices.

Physicochemical Properties and Impurity Profile

A thorough understanding of the compound's properties and potential impurities is fundamental to designing an effective purification strategy.

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
Molecular FormulaC₁₂H₁₆ClNO₂S[2]
Molecular Weight273.78 g/mol [2]
XlogP3.0[2]

The predicted XlogP value of 3.0 suggests that 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine is a relatively non-polar compound, which will guide the selection of appropriate solvents for both chromatography and recrystallization.

Potential Impurities:

The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine typically involves the reaction of 3-methylpiperidine with 4-chlorophenylsulfonyl chloride in the presence of a base.[3]

3-methylpiperidine 3-methylpiperidine Product 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine 3-methylpiperidine->Product Impurity1 Unreacted 3-methylpiperidine 3-methylpiperidine->Impurity1 Excess Impurity4 Side-reaction products 3-methylpiperidine->Impurity4 4-chlorophenylsulfonyl_chloride 4-chlorophenylsulfonyl_chloride 4-chlorophenylsulfonyl_chloride->Product Impurity2 Unreacted 4-chlorophenylsulfonyl chloride 4-chlorophenylsulfonyl_chloride->Impurity2 Excess Impurity3 Hydrolysis product: 4-chlorophenylsulfonic acid 4-chlorophenylsulfonyl_chloride->Impurity3 Moisture 4-chlorophenylsulfonyl_chloride->Impurity4 Base Base Base->Product

Figure 1. Synthetic route and potential impurities.

Based on this, the primary impurities to consider are:

  • Unreacted 3-methylpiperidine: A basic and relatively polar starting material.

  • Unreacted 4-chlorophenylsulfonyl chloride: An acidic and reactive starting material.

  • 4-chlorophenylsulfonic acid: A highly polar hydrolysis product of the sulfonyl chloride.

  • Side-reaction products: Potentially dimers or other adducts.

Purification Methodologies

The choice of purification method will depend on the scale of the synthesis and the nature of the impurities. Both recrystallization and flash column chromatography are effective techniques for purifying 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine.

Recrystallization

Recrystallization is a highly effective method for purifying solid compounds, provided a suitable solvent can be identified. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.

Solvent Selection:

The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but readily at an elevated temperature. Given the predicted non-polar nature of the target compound, suitable solvent systems include:

  • Single-solvent systems: Isopropanol, ethanol, ethyl acetate, or toluene.

  • Two-solvent systems: A "good" solvent in which the compound is soluble (e.g., dichloromethane or ethyl acetate) and a "poor" solvent in which it is insoluble (e.g., hexanes or heptane).

Protocol for Recrystallization from an Ethanol/Water Mixture:

This protocol is a robust starting point for achieving high purity.

cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation A Place crude product in Erlenmeyer flask B Add minimal hot ethanol to dissolve A->B C Add hot water dropwise until turbidity persists B->C D Add hot ethanol to redissolve C->D E Allow to cool slowly to room temperature D->E F Cool in an ice bath E->F G Collect crystals by vacuum filtration F->G H Wash with cold ethanol/water G->H I Dry crystals under vacuum H->I

Figure 2. Recrystallization workflow.

Step-by-Step Protocol:

  • Dissolution:

    • Place the crude 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine in an Erlenmeyer flask.

    • Heat a suitable volume of ethanol to boiling and add it portion-wise to the crude material with swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • To the hot solution, add hot water dropwise until the solution becomes faintly turbid.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation has initiated, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of a cold ethanol/water mixture (the same ratio as the final crystallization solvent) to remove any adhering mother liquor containing impurities.

    • Dry the purified crystals under vacuum to a constant weight. A melting point should be taken to assess purity. For a similar compound, (-)-1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine, recrystallization from hexane has also been reported to be effective.[4]

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying compounds on a larger scale or when recrystallization is not effective.[5] The separation is based on the differential partitioning of the compound and impurities between a stationary phase (typically silica gel) and a mobile phase.

Selection of Conditions:

  • Stationary Phase: Silica gel (230-400 mesh) is the standard choice.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point. The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the target compound. To mitigate peak tailing due to the basicity of the piperidine nitrogen, the addition of a small amount of triethylamine (0.1-1%) to the mobile phase is recommended.

Protocol for Flash Column Chromatography:

A Prepare silica gel slurry B Pack column A->B C Load crude product B->C D Elute with mobile phase C->D E Collect fractions D->E F Monitor fractions by TLC E->F G Combine pure fractions F->G H Evaporate solvent G->H

Figure 3. Flash column chromatography workflow.

Step-by-Step Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into the chromatography column and allow it to settle, ensuring a well-packed, homogenous bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase, applying gentle pressure to achieve a steady flow rate.

    • If necessary, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexanes:ethyl acetate) to elute the target compound.

    • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine.

Purity Assessment

Rigorous purity assessment is essential to validate the success of the purification process.

Thin-Layer Chromatography (TLC)

TLC is a quick and convenient method for monitoring reaction progress and assessing the purity of fractions from column chromatography.

Protocol for TLC Analysis:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A starting point is a 7:3 to 8:2 (v/v) mixture of hexanes and ethyl acetate. The polarity can be adjusted to achieve optimal separation. For a similar compound, a 1:1 hexane and ethyl acetate mixture was used.[6]

  • Visualization:

    • UV Light (254 nm): The aromatic ring in the molecule allows for visualization under UV light, where it will appear as a dark spot on a fluorescent background.

    • Potassium Permanganate Stain: This stain will visualize most organic compounds as yellow-brown spots on a purple background.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative determination of purity. A reversed-phase method is generally suitable for this compound.

Recommended HPLC Conditions (Starting Point):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic or phosphoric acid
Flow Rate 1.0 mL/min
Detection UV at 230 nm (estimated λmax for the chlorophenyl group)
Injection Volume 10 µL

For piperidine derivatives that lack a strong chromophore, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed.[2][7][8] However, the chlorophenylsulfonyl group in the target molecule should provide sufficient UV absorbance for direct detection.

Conclusion

The purification of 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine can be effectively achieved through either recrystallization or flash column chromatography. The choice of method will depend on the specific impurity profile and the scale of the purification. The protocols provided in this guide offer robust starting points for obtaining this compound in high purity, which is essential for its further application in research and development. Rigorous in-process monitoring by TLC and final purity assessment by HPLC are critical for ensuring the quality of the final product.

References

  • BenchChem. (2025).
  • SIELC Technologies. (n.d.). Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Dayalan, S., et al. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. BenchChem.
  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • PrepChem. (n.d.). Synthesis of (-)-1-[(4chlorophenyl) phenylmethyl]piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide... Retrieved from [Link]

  • PubChemLite. (n.d.). 1-[(4-chlorophenyl)sulfonyl]-3-methylpiperidine (C12H16ClNO2S). Retrieved from [Link]

  • Swamy, G. N., et al. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica.
  • Google Patents. (n.d.). EP0617028B1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl] piperazine.
  • Singh, D., et al. (n.d.). Development of HPLC method to determine Piperine in different piper species. International Journal of Pharmaceutical Sciences and Research.
  • Zhang, X., & Willis, M. C. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron, 70(36), 6138–6143.
  • Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. Retrieved from [Link]

  • Sherma, J. (2020). Stationary Phases for Modern Thin-Layer Chromatography.
  • Organic Syntheses. (2025).
  • Sharma, A., Kumar, V., & Singh, B. (2012). Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds from Medicinal Plants. International Journal of Pharmaceutical Sciences and Research, 3(12), 4786–4792.
  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Angeli, A., et al. (2020).
  • University College London. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery.
  • Wang, Y., & Li, H. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Current Pharmaceutical Analysis, 3(1), 49–59.
  • Google Patents. (n.d.). Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • El-Gindy, A., Emara, S., & Mostafa, A. (2021). TLC-smartphone in antibiotics determination and low-quality pharmaceuticals detection. Analytical Methods, 13(22), 2568–2576.
  • ResearchGate. (n.d.). Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2... Retrieved from [Link]

  • IIP Series. (n.d.).
  • Revathi, R., et al. (2019). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone.
  • ResearchGate. (n.d.). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide... Retrieved from [Link]

Sources

Application Note: Optimized Recrystallization Strategies for Chlorophenyl Sulfonyl Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of chlorophenyl sulfonyl piperidines via recrystallization. As a class of compounds with significant therapeutic potential, achieving high purity is critical for ensuring safety and efficacy in pharmaceutical applications.[1] This document moves beyond rote protocols to explain the underlying chemical principles governing solvent selection and crystallization, enabling scientists to develop robust, validated purification methods. We present detailed protocols for both single-solvent and mixed-solvent systems, troubleshooting for common issues, and a framework for logical solvent screening.

Introduction: The Imperative of Purity

Chlorophenyl sulfonyl piperidines represent a versatile scaffold in medicinal chemistry, with derivatives showing a range of biological activities.[2] In the journey from synthesis to a viable Active Pharmaceutical Ingredient (API), purification is a paramount step.[3] Recrystallization stands out as a powerful, scalable, and economical technique for removing impurities from solid compounds, making it a cornerstone of pharmaceutical development.[4][] The process relies on the principle of differential solubility: a properly chosen solvent will dissolve the target compound and its impurities at a high temperature, but as the solution cools, the solubility of the target compound decreases, allowing it to form a pure crystalline lattice while the impurities remain in the mother liquor.[6]

The success of this technique is almost entirely dependent on the strategic selection of the recrystallization solvent.[4] This guide provides the expertise and experimental framework to make informed decisions, minimizing trial-and-error and maximizing yield and purity.

Strategic Solvent Selection: A First-Principles Approach

The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[6] For chlorophenyl sulfonyl piperidines, the molecular structure dictates the solvent choice. The molecule contains a polar sulfonyl group (-SO₂-), a nonpolar chlorophenyl ring, and a piperidine ring which can act as a hydrogen bond acceptor. A successful solvent system will effectively interact with these distinct regions.

Causality in Solvent Choice:

  • Polarity Matching ("Like Dissolves Like"): Polar protic solvents like alcohols (ethanol, isopropanol) can hydrogen-bond with the sulfonyl group, aiding dissolution. Aprotic polar solvents (acetone, ethyl acetate) can also be effective.

  • Temperature Coefficient: The solubility curve should be steep, meaning a large change in solubility occurs over a relatively small temperature change. This is crucial for achieving a high recovery of the purified compound.[6]

  • Impurity Profile: The solvent should either keep impurities fully dissolved at all temperatures or leave them completely insoluble so they can be removed by hot filtration.[4]

  • Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out," a phenomenon where the compound melts before it dissolves, trapping impurities.[7][8]

Solvent Selection Workflow

The selection process begins with screening single solvents. If no single solvent meets all criteria, a mixed-solvent system is the logical next step.

Solvent_Selection_Workflow start Start: Crude Chlorophenyl Sulfonyl Piperidine screen_single Screen Single Solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate) start->screen_single ask_ideal Is there a solvent with: 1. High solubility when hot? 2. Low solubility when cold? screen_single->ask_ideal single_solvent Proceed with Single-Solvent Protocol ask_ideal->single_solvent  Yes screen_mixed Select a Miscible Solvent Pair: - 'Good' Solvent (dissolves compound) - 'Anti-Solvent' (compound is insoluble) ask_ideal->screen_mixed No end End: Pure Crystals single_solvent->end mixed_solvent Proceed with Mixed-Solvent Protocol screen_mixed->mixed_solvent mixed_solvent->end

Caption: Decision workflow for selecting a suitable recrystallization solvent system.

Recommended Solvent Systems

Based on the chemical nature of sulfonamides and piperidine-containing compounds, the following solvent systems are recommended as starting points for optimization.[2][8][9][10][11]

Solvent SystemTypeRationale & CausalityPotential Drawbacks
Isopropanol / Water MixedIsopropanol (the "good" solvent) effectively dissolves the compound at elevated temperatures. The slow addition of water (the "anti-solvent") reduces the overall polarity, inducing crystallization. This is a well-established system for sulfonamides.[8][9]The solvent ratio is critical and must be determined empirically to avoid premature precipitation or low yield.
Ethanol / Water MixedSimilar mechanism to isopropanol/water. Ethanol is a good polar protic solvent for the sulfonyl group. This system was reported for the recrystallization of Haloperidol, a related chlorophenyl-piperidine drug.[2]Can sometimes lead to "oiling out" if the solution cools too quickly or the initial concentration is too high.[8]
Acetone / Water MixedAcetone is a strong polar aprotic solvent. Water acts as the anti-solvent. This combination can be effective for moderately polar compounds.[11]Acetone's low boiling point (56°C) requires careful handling to prevent excessive evaporation during heating and hot filtration.
Ethyl Acetate / Heptane MixedEthyl acetate serves as the moderately polar "good" solvent, while the nonpolar heptane acts as the anti-solvent. This is an excellent choice for removing more polar impurities.[11]Requires good miscibility between the two solvents. The large polarity difference can sometimes cause rapid precipitation, leading to smaller, less pure crystals.
Ethanol SingleA good general-purpose polar protic solvent that may provide the ideal solubility profile for some derivatives.[10]May have too high a solubility for the compound even at low temperatures, leading to significant product loss in the filtrate.[8]
Benzene SingleReported for recrystallizing a related chlorophenyl sulfonyl derivative.[10] As a nonpolar aromatic solvent, it interacts well with the chlorophenyl ring.Benzene is a known carcinogen and should only be used with appropriate engineering controls (e.g., fume hood) and personal protective equipment. Toluene is a common, less toxic alternative.

Experimental Protocols

The following protocols are designed to be self-validating. Careful observation at each step provides information to optimize the process for your specific chlorophenyl sulfonyl piperidine derivative.

General Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation dissolve 1. Dissolution Dissolve crude solid in minimum amount of hot solvent. hot_filter 2. Hot Filtration (Optional) Remove insoluble impurities. dissolve->hot_filter cool 3. Cooling & Crystallization Allow filtrate to cool slowly to form pure crystals. hot_filter->cool isolate 4. Isolation Collect crystals by vacuum filtration. cool->isolate wash 5. Washing Rinse crystals with a small amount of cold solvent. isolate->wash dry 6. Drying Dry crystals to remove residual solvent. wash->dry

Caption: The six key stages of a standard recrystallization experiment.

Protocol 1: Single-Solvent Recrystallization[8][9]
  • Dissolution: Place the crude chlorophenyl sulfonyl piperidine into an Erlenmeyer flask with a stir bar. Add a small volume of the selected solvent (e.g., ethanol) and begin heating the mixture with stirring on a hot plate. Continue to add small portions of the hot solvent until the compound has just completely dissolved. Using the minimum amount of solvent is critical for maximizing yield.[1]

  • Decolorization (Optional): If the solution is colored by polar impurities, remove it from the heat, cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[8]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent the desired compound from crystallizing prematurely during filtration.[8]

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to further decrease the compound's solubility and maximize crystal formation.[12]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved to ensure complete removal of the solvent.[1]

Protocol 2: Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization[8][14][15]
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., isopropanol) in which the compound is highly soluble.[7][13]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise with constant swirling or stirring. The anti-solvent should be a liquid in which the compound is insoluble but is miscible with the "good" solvent.[7][13]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This indicates the point of saturation has been reached.[7][14]

  • Clarification: Add one or two drops of the hot "good" solvent to just re-dissolve the cloudiness, resulting in a perfectly saturated hot solution.[13][14]

  • Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in the single-solvent protocol.[14]

  • Isolation, Washing & Drying: Collect, wash, and dry the crystals as described previously. For the washing step, use a cold mixture of the two solvents in the same ratio determined for the crystallization.[14]

Troubleshooting Common Issues

IssueCause(s)Recommended Solution(s)
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with a low-melting eutectic mixture.[7][8]1. Re-heat the solution to re-dissolve the oil. 2. Add a small amount of additional hot "good" solvent to decrease saturation. 3. Allow the solution to cool more slowly. 4. Switch to a lower-boiling point solvent or a different solvent mixture.[7][8]
Low Crystal Yield 1. Too much solvent was used during dissolution. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Boil off some of the excess solvent to re-concentrate the solution and cool again.[14] 2. Ensure the solution is thoroughly chilled in an ice bath before filtration. 3. Use pre-heated glassware for hot filtration.[8]
No Crystals Form 1. The solution is not sufficiently saturated (too much solvent). 2. The solution is supersaturated but requires nucleation.1. Boil off some solvent to increase the concentration. 2. Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. 3. Add a "seed crystal" from a previous successful crystallization.[7][12]
Impure Crystals The cooling process was too rapid, trapping impurities within the crystal lattice.Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. A second recrystallization may be necessary for very impure samples.[1]

References

  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (n.d.). Benchchem.
  • Recrystallization of Drugs: Significance on Pharmaceutical Processing. (2012, March 7). SciSpace.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • The Discovery and Synthesis of Chlorophenyl-Containing Piperidines: A Technical Guide. (n.d.). Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). Benchchem.
  • Northey, E. H. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
  • Kalluraya, B., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(3), 943-949.
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • Mixed Solvents. (2022, April 7). Chemistry LibreTexts.
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
  • Recrystallization Techniques. (n.d.). BOC Sciences.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.

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Application Note: Handling, Storage, and QC of 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine (CAS: 7206-53-3) is a substituted sulfonamide often utilized as a scaffold in medicinal chemistry, particularly in the development of GPCR ligands and enzyme inhibitors. Its structural core—a piperidine ring derivatized with an arylsulfonyl group—imparts significant lipophilicity and metabolic stability compared to corresponding amides.

This application note provides a standardized framework for the receipt, quality control (QC), solubilization, and long-term storage of this compound. The protocols herein are designed to prevent common degradation pathways, specifically moisture-induced aggregation and oxidative discoloration, ensuring data reproducibility in high-throughput screening (HTS) and lead optimization assays.

Physicochemical Profile & Safety Assessment

Technical Specifications

Note: Values derived from computed properties and class-based experimental data.

PropertyValue / Description
Chemical Name 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine
CAS Number 7206-53-3
Molecular Formula C₁₂H₁₆ClNO₂S
Molecular Weight 273.78 g/mol
Physical State White to off-white solid (crystalline powder)
Solubility DMSO (>20 mg/mL), Dichloromethane, Ethyl Acetate
Insolubility Water, PBS (pH 7.4)
LogP (Predicted) ~3.0 (Lipophilic)
pKa (Predicted) Neutral (Sulfonamide nitrogen is non-basic)
Hazard Identification (GHS Class)

While specific toxicological data for this exact catalog entry may be limited, it falls under the Substituted Benzenesulfonamide hazard class.

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][3]

  • Precaution: Avoid inhalation of dust.[1][3] Handle in a chemical fume hood.

Protocol 1: Receipt and Initial Quality Control (QC)

Objective: Verify identity and purity upon arrival to rule out hydrolysis products (4-chlorobenzenesulfonic acid or 3-methylpiperidine) formed during transit.

Materials
  • Deuterated Chloroform (CDCl₃) or DMSO-d₆.

  • NMR Tubes (5mm).

  • LC-MS grade Acetonitrile/Water.

Workflow Diagram: QC & Handling

QC_Workflow Receipt Receipt of Solid Sample Visual Visual Inspection (Color/Clumping) Receipt->Visual Solubility Solubility Test (DMSO) Visual->Solubility Inst_QC Instrumental QC (LC-MS / NMR) Solubility->Inst_QC Decision Pass Criteria? Inst_QC->Decision Storage Aliquot & Store (-20°C, Dark) Decision->Storage Purity >95% Purify Re-Purify / Discard Decision->Purify Purity <95%

Figure 1: Decision-matrix for the intake of sulfonyl-piperidine libraries.

Step-by-Step QC Procedure
  • Visual Inspection: Check for discoloration. A yellow/brown tint suggests oxidation of trace piperidine impurities.

  • LC-MS Verification:

    • Column: C18 Reverse Phase.

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

    • Expected Mass: [M+H]⁺ = 274.06 Da.

    • Note: The sulfonamide bond is stable; however, the presence of a peak at ~192 Da indicates hydrolysis (4-chlorobenzenesulfonic acid).

  • ¹H NMR Validation (Key Diagnostics):

    • Look for the methyl doublet at ~0.9 ppm.

    • Verify the aromatic AA'BB' system of the 4-chlorophenyl group (~7.5–7.8 ppm).

    • Crucial Check: Ensure no broad singlet exists >9.0 ppm (indicative of free sulfonic acid) or broad peak at ~2.0 ppm (free amine NH).

Protocol 2: Solubilization and Stock Preparation

Objective: Create a stable stock solution for biological assays. Sulfonamides are prone to precipitation in aqueous buffers if not properly solvated first.

Best Practice: The "Dry Solvent" Approach

Sulfonamides are generally stable, but the 3-methylpiperidine moiety renders the molecule hydrophobic. Water introduction into DMSO stocks can cause "crashing out" over time.

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.

  • Target Concentration: 10 mM is standard for HTS libraries.

  • Procedure:

    • Weigh 2.74 mg of solid.

    • Add 1.0 mL of Anhydrous DMSO .

    • Vortex for 30 seconds.

    • Sonication: If particles persist, sonicate at 40 kHz for 2 minutes. The solution must be perfectly clear.

  • Aqueous Dilution (For Assays):

    • Do not dilute directly into cold buffer.

    • Perform intermediate dilution in buffer at Room Temperature with rapid mixing.

    • Limit final DMSO concentration to <1% to avoid cytotoxicity in cell assays.

Protocol 3: Long-Term Storage & Stability

Objective: Prevent hygroscopic degradation and photolytic cleavage.

Storage Logic

The sulfonamide linkage (


) is chemically robust against hydrolysis compared to amides. However, the compound is a solid organic lattice that can entrap moisture, leading to inconsistent weighing in future experiments.
Storage Conditions Table
StateTemperatureContainerShelf Life
Solid Powder 4°C or -20°CAmber Glass Vial + Desiccant> 2 Years
DMSO Stock -20°CPolypropylene (PP) or Cyclic Olefin6 Months
Assay Plate 4°CSealed Foil (Light Protected)< 48 Hours
Freeze-Thaw Management

Repeated freeze-thaw cycles introduce atmospheric water into DMSO stocks (DMSO is highly hygroscopic).

  • Rule: Aliquot stocks into single-use volumes (e.g., 50 µL) immediately after preparation.

  • Visual Check: If a DMSO stock looks "cloudy" upon thawing, it has absorbed water. Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the concentration is no longer 10 mM. Discard.

Scientific Rationale: Degradation Pathways

Understanding why we store the compound this way is critical for troubleshooting.

Degradation_Logic cluster_0 Rare/Harsh Conditions cluster_1 Common Storage Failure Compound 1-[(4-Chlorophenyl)sulfonyl]- 3-methylpiperidine Hydrolysis Acidic Hydrolysis (pH < 2, High Temp) Compound->Hydrolysis Extreme Acid Moisture Hygroscopic Water Absorption (in DMSO) Compound->Moisture Open Cap/Thawing Products 4-Chlorobenzenesulfonic acid + 3-Methylpiperidine Hydrolysis->Products Precip Compound Precipitation (Loss of Titer) Moisture->Precip Solubility Limit Exceeded

Figure 2: While chemical hydrolysis is rare under standard conditions, physical precipitation due to moisture uptake in DMSO is the primary failure mode.

Waste Disposal & Environmental Compliance

  • Halogenated Waste: This compound contains chlorine.[4] It must not be disposed of in general organic waste if your facility separates halogenated vs. non-halogenated solvents.

  • Combustion: High-temperature incineration is required to prevent the formation of toxic sulfur/chlorine byproducts.

  • Protocol:

    • Collect all DMSO rinses and solid waste in a container marked "Halogenated Organic Waste" .

    • Do not pour down the sink (H402: Harmful to aquatic life).

References

  • PubChem. (n.d.). 1-[(4-chlorophenyl)sulfonyl]-3-methylpiperidine (Compound).[5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Sulfonamides. Retrieved from [Link]

  • Asian Journal of Chemistry. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methylpiperidine Sulfonylation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Yield and Purity in Sulfonamide Synthesis Document ID: TSC-3MP-SULF-001 Audience: Medicinal Chemists, Process Chemists Status: Active / Verified[1]

Executive Summary & Mechanistic Insight

The sulfonylation of 3-methylpiperidine is a nucleophilic substitution at the sulfur atom. While secondary amines generally react readily with sulfonyl chlorides (


), the 3-methyl substituent  introduces a specific steric challenge.[1] Unlike the unhindered piperidine, the C3-methyl group creates a slight conformational bias (equatorial preference), potentially retarding the rate of nucleophilic attack compared to hydrolysis, especially in wet conditions.[1]

The Core Challenge: The reaction is a race between Aminolysis (desired) and Hydrolysis (undesired).

  • Aminolysis:

    
    [1]
    
  • Hydrolysis:

    
    
    

To maximize yield, you must maximize the ratio of


.[1] This guide provides the protocols to ensure the amine wins that race.

Reaction Mechanism & Competitive Pathways

The following diagram illustrates the kinetic competition occurring in your flask. Understanding this is crucial for troubleshooting low yields.

SulfonylationMechanism Start Sulfonyl Chloride (R-SO2-Cl) Intermed Transition State (SN2-like) Start->Intermed Amine 3-Methylpiperidine (Nucleophile) Amine->Intermed Fast (k1) Water Trace Water (Competitor) Byproduct Sulfonic Acid (Dead End) Water->Byproduct Slow (k2) (Unless wet!) Product Sulfonamide Product (Desired) Intermed->Product -Cl⁻ HCl HCl Byproduct Intermed->HCl HCl->Amine Protonation (Deactivates Nucleophile) Base Base (TEA/DIPEA) (Scavenger) Base->HCl Neutralization (Restores Amine)

Figure 1: Kinetic competition between aminolysis and hydrolysis.[1] Note that HCl generation can shut down the reaction by protonating the starting amine if the base is insufficient.[2]

Standard Operating Procedure (The "Golden Protocol")

This protocol is optimized for 3-methylpiperidine (1.0 equiv) and a generic Aryl-Sulfonyl Chloride (1.1 equiv).[1]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
3-Methylpiperidine 1.0NucleophileEnsure purity; old samples absorb CO₂/H₂O.[1]
Sulfonyl Chloride 1.1 - 1.2ElectrophileQuality Check: If solid, it should be crystalline, not sticky.[1]
Triethylamine (TEA) 1.5 - 2.0BaseScavenges HCl.[1] Must be >1.0 equiv to prevent amine salt crash-out.
DCM (Dichloromethane) [0.2 M]SolventMust be anhydrous.[1] Dry over activated molecular sieves (3Å or 4Å).
DMAP 0.05CatalystOptional. Use only if the sulfonyl chloride is electron-rich (sluggish).
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Dissolution: Add 3-methylpiperidine (1.0 eq) and TEA (1.5 eq) to anhydrous DCM.

  • Cooling: Cool the mixture to 0°C (Ice/Water bath).

    • Why? Sulfonylation is exothermic. High temps favor hydrolysis and decomposition.

  • Addition: Dissolve Sulfonyl Chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Control: Maintain internal temp < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check TLC or LCMS. If SM (amine) remains after 4h, add 0.1 eq more chloride.[1]

  • Quench: Add saturated

    
     solution (aqueous). Stir vigorously for 15 mins.
    
    • Function: Hydrolyzes excess sulfonyl chloride to water-soluble sulfonic acid.

Purification & Workup Strategy (Self-Validating System)

The following workup utilizes pH manipulation to chemically separate impurities, ensuring the final product is pure without needing immediate column chromatography.

The "Acid/Base Wash" Sandwich:

  • Phase Separation: Separate Organic (DCM) and Aqueous layers. Keep Organic.

  • Acid Wash (Remove Amine): Wash Organic layer with 1M HCl (2x).[1]

    • Logic: Protonates unreacted 3-methylpiperidine (

      
      ), forcing it into the aqueous layer.[1] The Sulfonamide product is not  basic and stays in DCM.
      
  • Base Wash (Remove Acid): Wash Organic layer with 1M NaOH or Sat.

    
     (2x).[1]
    
    • Logic: Deprotonates any Sulfonic Acid byproduct (

      
      ), forcing it into the aqueous layer.[1]
      
  • Drying: Dry over

    
    , filter, and concentrate.
    

Troubleshooting Guide

Use this logic tree to diagnose low yields.

Troubleshooting Issue Problem: Low Yield (<50%) CheckLCMS Analyze Crude by LCMS/TLC Issue->CheckLCMS Result1 Starting Material (Amine) Left Over CheckLCMS->Result1 Result2 No Amine, But Low Product Mass CheckLCMS->Result2 Result3 Complex Mixture (Many Spots) CheckLCMS->Result3 Sol1 Diagnosis: Reagent Death Sulfonyl chloride hydrolyzed. Action: Use fresh bottle or dry solvent (KF < 50 ppm). Result1->Sol1 Sol2 Diagnosis: Workup Loss Product lost in aqueous layer? Action: Check aqueous pH. Re-extract with EtOAc. Result2->Sol2 Sol3 Diagnosis: Decomposition Temp too high or unstable R-group. Action: Keep at 0°C longer. Add chloride slower. Result3->Sol3

Figure 2: Diagnostic workflow for yield optimization.

Frequently Asked Questions (FAQ)

Q1: My reaction mixture turned into a solid "sludge" upon adding the sulfonyl chloride. What happened? A: You likely experienced Amine Salt Precipitation . The reaction generates HCl.[2][3] If you use a non-polar solvent (like Ether or Toluene) or insufficient solvent volume, the Triethylamine-HCl salt precipitates instantly, trapping your reagents in a "gunk."[1]

  • Fix: Switch to DCM or THF (better solubility for salts) or increase the solvent volume to 0.1 M concentration. Ensure vigorous stirring.

Q2: Can I use Pyridine instead of TEA? A: Yes, Pyridine acts as both solvent and base. However, removing Pyridine requires extensive copper sulfate washes or acidic washes which might be tedious.[1]

  • Recommendation: Use TEA/DCM for ease of workup unless the substrate is acid-sensitive.

Q3: The 3-methyl group makes the amine chiral. Does this reaction cause racemization? A: No. Sulfonylation occurs at the Nitrogen atom. The stereocenter is at C3. Under standard basic conditions (TEA/DCM), the C3 stereocenter is stable.[1] You will retain the enantiomeric excess (ee) of your starting material.

Q4: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the Sulfonic Acid byproduct (from hydrolysis) or the Amine Hydrochloride salt . Both are water-soluble.

  • Test: If it disappears after your Acid/Base workup (Section 4), it was an impurity.[1] If it remains, your product might be highly polar (unlikely for simple sulfonamides).[1]

Q5: My sulfonyl chloride is a solid but looks "wet" or sticky. A: It has hydrolyzed to the sulfonic acid. The acid is unreactive toward the amine under these conditions.

  • Fix: Recrystallize the sulfonyl chloride from dry hexane/chloroform or buy a fresh bottle. Increasing equivalents will not fix this if the reagent is significantly degraded.

References

  • BenchChem. Troubleshooting low yield in Sulfonamide synthesis. Technical Guide.[4][5] Link[1]

  • Organic Syntheses. General procedures for Sulfonylation. Coll. Vol. 10, p. 123. Link

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] 7th Edition. Wiley.[6] (Section: Nucleophilic Substitution at Sulfur).

  • Clayden, J., et al. Organic Chemistry.[1] Oxford University Press. (Chapter: Nucleophilic Substitution at the Carbonyl Group - applicable by analogy to Sulfonyl).

  • National Institutes of Health (NIH). Synthesis of Sulfonamides Incorporating Piperidinyl moieties. PMC Article.[6] Link

Sources

Technical Support Center: Optimizing Base Catalysts for Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the fine art and science of sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who seek not just to perform, but to master the sulfonylation of amines. Here, we move beyond simple protocols to explore the causality behind experimental choices, ensuring that every reaction is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during sulfonamide formation, providing a foundational understanding of the critical role of base catalysts.

Q1: What is the primary role of a base in sulfonamide synthesis?

A1: In the classic synthesis, a sulfonyl chloride reacts with a primary or secondary amine.[1] This reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. The primary role of the base is to act as an acid scavenger, neutralizing the HCl as it is formed.[1][2] If left unneutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical and depends on several factors:

  • Basicity (pKa of the conjugate acid): The base's conjugate acid should have a pKa high enough to effectively neutralize the generated HCl (pKa < 0), but not so high that it causes unwanted side reactions like deprotonation of other functional groups.

  • Steric Hindrance: Sterically hindered bases, like diisopropylethylamine (DIPEA), are often preferred when dealing with sensitive substrates where the base itself could act as a nucleophile.[3]

  • Nucleophilicity: Some bases, like pyridine and 4-dimethylaminopyridine (DMAP), can also act as nucleophilic catalysts, accelerating the reaction.[4][5]

  • Solubility: The base and its resulting hydrochloride salt should have appropriate solubility in the chosen reaction solvent. For instance, triethylamine hydrochloride is less soluble in many organic solvents compared to DIPEA hydrochloride, which can be advantageous or disadvantageous depending on the desired workup procedure.[3]

Q3: What are the most common side reactions, and how can my choice of base influence them?

A3: The most prevalent side reactions are:

  • Di-sulfonylation of Primary Amines: Primary amines can react with a second molecule of sulfonyl chloride to form an undesired di-sulfonylated byproduct.[2][6] The choice of a bulky, non-nucleophilic base and careful control of stoichiometry can minimize this.[6]

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[2] Using anhydrous conditions and a base that does not introduce water is crucial.

  • Reaction with the Base: Less hindered amine bases like triethylamine can sometimes be acylated or alkylated by the sulfonyl chloride, consuming the base and generating impurities.[3]

Q4: I'm working with a very unreactive amine. What are my options?

A4: For sterically hindered or electron-deficient amines, standard conditions with pyridine or triethylamine may result in low to no product formation.[2] In these cases, consider:

  • Using a Nucleophilic Catalyst: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[4] DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate.[4][5]

  • More Forcing Conditions: Increasing the reaction temperature can help overcome the activation energy barrier.[2]

  • Alternative Reagents: If all else fails, consider alternative synthetic routes that do not involve sulfonyl chlorides, though these are beyond the scope of this guide.[7][8]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific problems encountered during sulfonamide synthesis.

Problem 1: Low to No Product Formation

Symptoms: TLC or LC-MS analysis shows unreacted starting amine and no desired product.

Logical Troubleshooting Workflow:

start Low/No Product q1 Is the sulfonyl chloride active? start->q1 s1 Use fresh or newly purified sulfonyl chloride. Ensure anhydrous conditions. q1->s1 Yes q2 Is the amine unreactive? q1->q2 No s1->q2 s2 Increase reaction temperature. Add catalytic DMAP. q2->s2 Yes q3 Is stoichiometry correct? q2->q3 No s2->q3 s3 Carefully check molar equivalents of all reagents. q3->s3 Yes end Reaction Optimized q3->end No s3->end

Troubleshooting Low Yield.

Potential Cause 1: Inactive Sulfonyl Chloride
  • Causality: Sulfonyl chlorides are susceptible to hydrolysis by atmospheric moisture, forming the unreactive sulfonic acid.[2] Improper storage or using an old bottle can lead to significant degradation.

  • Solution:

    • Use Fresh Reagent: Whenever possible, use a freshly opened bottle or a recently purified sulfonyl chloride.

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (nitrogen or argon).[2]

Potential Cause 2: Low Amine Reactivity
  • Causality: Sterically hindered amines present a physical barrier to the electrophilic sulfur atom. Electron-deficient amines (e.g., anilines with electron-withdrawing groups) have reduced nucleophilicity, slowing the reaction.[2][9]

  • Solution:

    • Increase Temperature: Heating the reaction provides the necessary energy to overcome the activation barrier.

    • Employ a Nucleophilic Catalyst (DMAP): Add 5-10 mol% of DMAP. DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, which is more susceptible to nucleophilic attack by the unreactive amine.[4][10]

Problem 2: Formation of a Di-sulfonylated Byproduct

Symptoms: A second, less polar spot appears on TLC, corresponding to the di-sulfonylated product.

Logical Troubleshooting Workflow:

start Di-sulfonylation Observed q1 Check Stoichiometry and Addition start->q1 s1 Use slight excess of amine (1.1-1.2 eq). Add sulfonyl chloride dropwise at 0 °C. q1->s1 Adjust q2 Is the base appropriate? q1->q2 Correct s1->q2 s2 Use a sterically hindered base (e.g., DIPEA). Avoid excess strong base. q2->s2 Adjust q3 Is the temperature too high? q2->q3 Correct s2->q3 s3 Run the reaction at 0 °C or lower. q3->s3 Adjust end Mono-sulfonylation Achieved q3->end Correct s3->end

Troubleshooting Di-sulfonylation.

Potential Cause 1: Incorrect Stoichiometry or Rapid Addition
  • Causality: After the formation of the mono-sulfonamide, the remaining N-H proton is acidic. In the presence of a base, this proton can be removed, and the resulting anion can attack another molecule of sulfonyl chloride.[6] Using an excess of the sulfonyl chloride or having a high local concentration of it (from rapid addition) will favor this second reaction.[2]

  • Solution:

    • Adjust Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride (1.0 equivalent).[6]

    • Slow Addition: Dissolve the sulfonyl chloride in an anhydrous solvent and add it dropwise to the stirred solution of the amine and base at 0 °C.[6]

Potential Cause 2: Inappropriate Base
  • Causality: A strong, non-hindered base can more readily deprotonate the mono-sulfonamide, promoting di-sulfonylation.

  • Solution:

    • Use a Hindered Base: Switch to a sterically hindered base like N,N-diisopropylethylamine (DIPEA). Its bulkiness disfavors the deprotonation of the relatively crowded sulfonamide nitrogen.[3]

    • Use Pyridine as Solvent and Base: Pyridine is a weaker base and can serve as both the solvent and acid scavenger, often providing good selectivity for mono-sulfonylation.[11]

Data & Protocols

Table 1: Properties of Common Bases for Sulfonamide Synthesis
BaseStructurepKa of Conjugate AcidKey Characteristics
Pyridine

5.2[12][13]Weakly basic, can act as a nucleophilic catalyst, often used as a solvent.
Triethylamine (TEA)

10.75[3]Common, inexpensive, non-nucleophilic acid scavenger. Can be nucleophilic in some cases.
N,N-Diisopropylethylamine (DIPEA)

10.9[3]Sterically hindered, non-nucleophilic base. Useful for preventing side reactions.
4-Dimethylaminopyridine (DMAP)

9.7Highly nucleophilic catalyst, used in small quantities alongside a stoichiometric base.
Proton Sponge™ (1,8-Bis(dimethylamino)naphthalene)

12.1Very strong, non-nucleophilic base due to steric hindrance. Useful in challenging cases.
Experimental Protocol: General Procedure for Mono-Sulfonylation of a Primary Amine

This protocol is a starting point and should be optimized for specific substrates.

  • Preparation:

    • Thoroughly dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) and allow to cool in a desiccator or under a stream of dry nitrogen.

    • Use anhydrous solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary amine (1.1 equivalents).

    • Dissolve the amine in the anhydrous solvent (to a concentration of approximately 0.1-0.5 M).

    • Add the chosen base (e.g., pyridine or triethylamine, 1.2-1.5 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • In a separate flask, dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent.

    • Using a dropping funnel or a syringe pump, add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition.[2]

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-24 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.[2]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Mechanism: The Role of DMAP as a Nucleophilic Catalyst

cluster_0 Catalytic Cycle RSO2Cl R-SO2-Cl Intermediate [R-SO2-DMAP]+Cl- RSO2Cl->Intermediate + DMAP DMAP DMAP Product R-SO2-NH-R' Intermediate->Product + R'-NH2 - DMAP Amine R'-NH2 HCl HCl BaseHCl Base-H+Cl- Product->BaseHCl + Base + HCl Base Base (e.g., TEA) BaseHCl->DMAP Regenerates DMAP

DMAP Catalytic Cycle in Sulfonylation.

In reactions with poorly nucleophilic amines, DMAP acts as a superior nucleophilic catalyst compared to pyridine.[4] The lone pair of electrons on the dimethylamino group is in resonance with the pyridine ring, making the ring nitrogen significantly more nucleophilic.[5] DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonyl-4-dimethylaminopyridinium salt.[4] This intermediate is a much more potent sulfonating agent than the sulfonyl chloride itself, readily reacting with even weak amine nucleophiles to form the desired sulfonamide and regenerate the DMAP catalyst. A stoichiometric base is still required to neutralize the HCl produced.

References

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry. [Link]

  • pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Cengage. [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]

  • Would there be a reason to use diisopropylamine instead of triethylamine as your base? Reddit. [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters. [Link]

  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. OWL. [Link]

  • pKa Values of Common Bases. [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Wageningen University & Research. [Link]

  • Bordwell pKa Table. Organic Chemistry Data. [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Wageningen University & Research eDepot. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

  • The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. [Link]

  • Sulfonamide synthesis (a) in CH2Cl2 in the presence of pyridine; (b) in water with dynamic pH control using Na2CO3; and (c) in DES, under air at RT (RT=room temperature, 25 °C). ResearchGate. [Link]

  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Diva-portal.org. [Link]

  • Which catalyst is the most efficient in the synthesis of sulfonamide? ResearchGate. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontiers in Chemistry and Pharmacy Research. [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • Sulfonamide. Wikipedia. [Link]

  • What Is The Difference between Triethylamine And DIPEA? Xinggao Chemical. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]

  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry. [Link]

  • 4-Dimethylaminopyridine. Wikipedia. [Link]

  • pKa Chart. Utah Tech University. [Link]

  • (PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules. [Link]

  • The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

  • 4‐Dimethylaminopyridine ( DMAP ). ResearchGate. [Link]

  • Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. [Link]

  • Marine Sponge/CuO Nanocrystal: A Natural and Efficient Catalyst for Sulfonamides Synthesis. Jundishapur Journal of Natural Pharmaceutical Products. [Link]

Sources

Technical Support Center: Solubility Guide for 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Challenge

You are likely encountering precipitation ("crashing out") when transitioning 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine from an organic stock solution into an aqueous biological buffer.[1][2]

The Root Cause: This molecule is a tertiary sulfonamide .[1] Unlike primary sulfonamides, the nitrogen atom in the sulfonamide linkage (


) lacks a proton.[1][2]
  • Non-Ionizable: It is effectively neutral at physiological pH (pH 7.4).[1] It cannot be solubilized by adjusting pH (adding acid or base will not form a salt).[1]

  • High Lipophilicity: With a predicted LogP of ~3.5–4.0, the crystal lattice energy is high, and the hydration energy is low.[1] The molecule prefers to aggregate with itself rather than interact with water molecules.[1]

Module 1: Stock Solution Preparation (The Foundation)[1]

Objective: Create a stable, high-concentration stock solution free of micro-aggregates.

Protocol 1.1: The Anhydrous DMSO Standard

Do not use Ethanol as your primary stock solvent if you plan to store the compound; evaporation rates and water absorption are too high.[1]

  • Solvent Choice: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).[1]

  • Target Concentration: 10 mM to 50 mM.

  • Procedure:

    • Weigh the solid powder into a glass vial (avoid plastic if possible to prevent leaching).[1]

    • Add DMSO to the center of the vial.[1]

    • Vortex: 30 seconds.

    • Sonication: If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.[1]

    • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. Any "haze" indicates micro-precipitation.[1]

Storage Warning
  • Hygroscopicity: DMSO absorbs water from the air.[1] Water accumulation >1% decreases the solubility of lipophilic sulfonamides exponentially.[1]

  • Action: Aliquot into single-use vials. Store at -20°C. Use a desiccator.

Module 2: Aqueous Transition (The Danger Zone)

Objective: Dilute the stock into assay media (cell culture or enzymatic buffer) without precipitation.

Common Error: Direct pipetting of high-concentration DMSO stock into a static volume of cold buffer.[1][2] This creates a local zone of supersaturation, causing immediate precipitation.[1]

Protocol 2.1: The "Intermediate Dilution" Method

Instead of a 1-step jump (100% DMSO


 1% DMSO), use a step-down approach.
  • Step A (Stock): 10 mM in 100% DMSO.

  • Step B (Intermediate): Dilute 1:10 into a compatible intermediate solvent (e.g., PEG-400 or pure Ethanol) if the assay allows, OR dilute into DMSO to reach 100x the final assay concentration.

  • Step C (Final): Spike the Step B solution into the aqueous buffer while vortexing the buffer .

    • Why: Rapid mixing disperses the DMSO molecules faster than the compound can nucleate crystals.[1]

Visualization: The Solubility Decision Tree

SolubilityWorkflow Start Start: Solid Compound Stock Dissolve in Anhydrous DMSO (10-50 mM) Start->Stock Check Visual Inspection: Clear Solution? Stock->Check Sonicate Sonicate (37°C, 5 min) Check->Sonicate Cloudy Aqueous Dilution into Aqueous Buffer Check->Aqueous Clear Sonicate->Check Precip Precipitation Observed? Aqueous->Precip Success Proceed to Assay Precip->Success No Fail Troubleshoot Formulation Precip->Fail Yes Solubilizer Add Solubilizer: 0.05% Tween-20 or 0.1% Pluronic F-127 Fail->Solubilizer Enzymatic Assay Carrier Use Carrier: BSA (0.1%) or Cyclodextrin Fail->Carrier Cell/In Vivo Solubilizer->Aqueous Carrier->Aqueous

Figure 1: Decision matrix for solubilizing lipophilic sulfonamides. Yellow nodes indicate decision points; Red indicates corrective actions.

Module 3: Advanced Formulation (In Vivo & High Concentration)

Objective: Achieve concentrations


 mg/mL for animal dosing or high-throughput screening.

Since the molecule is neutral, pH adjustment is ineffective .[1] You must use cosolvents and complexing agents.[1]

Recommended Vehicles
Vehicle ClassSpecific ReagentConcentration RangeMechanism
Cosolvent PEG-40010% - 30%Reduces polarity of the bulk solvent.[1][2]
Surfactant Tween-80 (Polysorbate 80)1% - 5%Forms micelles to encapsulate the lipophile.[1][2]
Complexing Agent HP-

-Cyclodextrin
10% - 20% (w/v)Encapsulates the hydrophobic phenyl ring in a hydrophilic cage.[1][2]
Protocol 3.1: The Cyclodextrin Method (Gold Standard)

Cyclodextrins are preferred for this compound because the chlorophenyl group fits well into the beta-cyclodextrin cavity.[1][2]

  • Prepare 20% (w/v) HP-

    
    -Cyclodextrin  in water or saline.
    
  • Dissolve compound in a minimal volume of DMSO (e.g., 5% of final volume).[1]

  • Add the DMSO solution slowly to the Cyclodextrin solution with constant stirring.

  • Outcome: The cyclodextrin prevents the water from "seeing" the hydrophobic chlorophenyl group.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use HCl to dissolve it? It has a nitrogen atom. A: No. The nitrogen in the piperidine ring is attached to a sulfonyl group (


).[1][2][3][4][5][6] This electron-withdrawing sulfonyl group delocalizes the lone pair electrons on the nitrogen, rendering it non-basic .[1][2] It will not protonate significantly even at low pH.[1]

Q2: My compound crashes out in cell culture media (DMEM/RPMI). Why? A: This is likely due to the "Salting Out" effect.[1] The high ionic strength of culture media reduces the solubility of organic compounds compared to pure water.[1]

  • Fix: Add Fetal Bovine Serum (FBS) to the media before adding the compound.[1] The albumin in serum (BSA) acts as a natural carrier protein for lipophilic drugs.[1]

Q3: How do I check for "invisible" precipitation? A: Visual inspection is insufficient for micro-crystals.[1]

  • Method: Measure Absorbance at 650 nm (where the compound does not absorb).[1]

  • Threshold: If

    
     (relative to a DMSO blank), you have precipitation.[1]
    

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] Elsevier. (Chapter on Solubility and Cosolvents).

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Solubility in HTS.[1] NIH.[1][7] [1][2]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2]

Sources

Technical Support Center: Hydrolysis of Sulfonyl Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-sulfonyl piperidines. This guide provides in-depth answers to common questions, detailed troubleshooting strategies for acidic hydrolysis (deprotection), and validated experimental protocols to ensure the success of your chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of protecting a piperidine nitrogen with a sulfonyl group?

The nitrogen atom in a piperidine ring is nucleophilic and basic. Protecting it as a sulfonamide serves two main purposes. Firstly, it significantly reduces the basicity and nucleophilicity of the nitrogen, preventing it from participating in undesired reactions during a synthetic sequence.[1] Secondly, sulfonyl groups are known for their high stability under a wide range of chemical conditions, including many acidic and basic environments, making them robust protecting groups for complex, multi-step syntheses.[1][2]

Q2: How stable are N-sulfonyl piperidines to acidic conditions?

N-sulfonyl piperidines, particularly those derived from arylsulfonyl chlorides like p-toluenesulfonyl chloride (TsCl), are exceptionally stable. Their cleavage requires harsh acidic conditions that are often incompatible with sensitive functional groups.[3] This stability is due to the strong, electron-withdrawing nature of the sulfonyl group, which deactivates the S-N bond toward protonation and subsequent cleavage. Generally, cleavage requires strong, hot mineral acids or superacids.[3][4]

Q3: Which sulfonyl groups are easier to remove under acidic conditions?

While most sulfonyl groups are difficult to remove, their lability can be modulated by substituents. For instance, sulfonamides derived from sulfonyl chlorides with strong electron-withdrawing groups can be more susceptible to cleavage.[5] However, for practical purposes in acidic hydrolysis, most common groups like tosyl (Ts) and mesyl (Ms) are considered highly stable. Alternative groups like 2-nitrobenzenesulfonyl (oNbs) are designed for easier cleavage under specific nucleophilic (non-acidic) conditions, not acidic ones.[1][2]

Q4: What are the most common reagents for the acidic hydrolysis of N-sulfonyl piperidines?

Given their stability, cleavage requires potent acidic reagents. The choice of reagent is critical and often depends on the overall stability of the substrate. Common choices include:

  • Concentrated sulfuric acid (H₂SO₄) at elevated temperatures.[4]

  • A mixture of hydrobromic acid in acetic acid (HBr/AcOH), often at reflux.

  • Trifluoromethanesulfonic acid (TfOH), a superacid that can sometimes effect cleavage under less harsh temperature conditions.[3]

  • Refluxing methanesulfonic acid.[4]

Q5: What are the expected products and major byproducts of the reaction?

The primary products of a successful hydrolysis are the free piperidine (as its corresponding acid salt, e.g., piperidinium bromide) and the sulfonic acid byproduct (e.g., p-toluenesulfonic acid). Potential side products can arise from degradation of the substrate under the harsh acidic conditions, such as sulfonation of other aromatic rings within the molecule if using sulfuric acid.[4]

The Mechanism of Acidic Hydrolysis

Understanding the underlying mechanism is key to troubleshooting and optimizing the reaction. The cleavage of the sulfur-nitrogen bond is the critical step. While the exact sequence can be substrate-dependent, a generally accepted pathway involves protonation followed by nucleophilic attack.

Acidic Hydrolysis Mechanism reactant N-Sulfonyl Piperidine protonation Protonated Intermediate (on N or O) reactant->protonation + H⁺ attack Nucleophilic Attack by H₂O protonation->attack + H₂O cleavage S-N Bond Cleavage (Rate-Limiting Step) attack->cleavage Transition State products Piperidinium Salt + p-Toluenesulfonic Acid cleavage->products Products Troubleshooting Workflow start Start: Monitor reaction by TLC/LCMS check_completion Is reaction incomplete? start->check_completion check_yield Is yield low? check_completion->check_yield No incomplete_causes Cause: Insufficient Acid Strength/Conc. Cause: Low Temperature/Short Time Cause: Poor Substrate Solubility check_completion->incomplete_causes Yes success Success: Proceed to Purification check_yield->success No low_yield_causes Cause: Product Degradation Cause: Aromatic Sulfonation Cause: Loss During Workup check_yield->low_yield_causes Yes incomplete_solutions Solution: Use stronger acid (e.g., TfOH) or less water. Solution: Increase temperature and/or extend reaction time. Solution: Use co-solvent if compatible with acid (e.g., dioxane). incomplete_causes:c1->incomplete_solutions:s1 incomplete_causes:c2->incomplete_solutions:s2 incomplete_causes:c3->incomplete_solutions:s3 low_yield_solutions Solution: Lower temp, use minimum required time, run under N₂. Solution: Switch to non-sulfonating acid (e.g., HBr/AcOH). Solution: Optimize acid-base extraction pH and solvent choice. low_yield_causes:c1->low_yield_solutions:s1 low_yield_causes:c2->low_yield_solutions:s2 low_yield_causes:c3->low_yield_solutions:s3

Caption: A decision-tree workflow for troubleshooting common hydrolysis issues.

Problem 1: Reaction is Incomplete or Stalled
  • Possible Cause: The acidic conditions are not harsh enough to cleave the highly stable sulfonamide bond. The strength and concentration of the acid are paramount.

  • Solution:

    • Increase Acid Strength: If using a reagent like concentrated H₂SO₄ (96%), ensure it has not absorbed atmospheric moisture, which would lower its effective concentration. [4]Consider switching to a stronger, non-nucleophilic acid like trifluoromethanesulfonic acid (TfOH). [3] 2. Increase Temperature: Many sulfonamide cleavages require high temperatures (reflux). Cautiously increase the reaction temperature in increments of 10-20 °C while monitoring for potential product degradation.

    • Extend Reaction Time: These reactions can be slow. Monitor the reaction over an extended period (24-48 hours) by TLC or LC-MS before concluding it has stalled.

Problem 2: Low Yield of Desired Piperidine Product
  • Possible Cause: The harsh conditions required for deprotection are causing degradation of the starting material or the desired product.

  • Solution:

    • Identify Side Reactions: Obtain a mass spectrum of the crude reaction mixture to identify potential side products. A common side reaction when using H₂SO₄ with substrates containing other aromatic rings is para-sulfonation. [4] 2. Switch Reagents: To avoid sulfonation, switch to a non-sulfonating acid system like HBr in acetic acid. [4] 3. Minimize Exposure: Use the minimum temperature and reaction time necessary for complete conversion of the starting material. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions. [4] 4. Optimize Workup: The product is a basic piperidine, while the byproduct is an acidic sulfonic acid. Ensure the pH during the basic wash in your workup is sufficiently high (>10) to fully deprotonate the piperidinium salt to the free base for efficient extraction into the organic layer. [6]

Problem 3: Difficulty Purifying the Piperidine Product
  • Possible Cause: The basic piperidine product and acidic sulfonic acid byproduct are co-eluting during chromatography, or the piperidine salt is water-soluble and difficult to extract.

  • Solution:

    • Utilize Acid-Base Extraction: This is the most effective method for separation. After quenching the reaction, perform a liquid-liquid extraction. The basic piperidine will be protonated and move into the aqueous acidic layer, while neutral impurities remain in the organic layer. Then, basify the aqueous layer and extract the free piperidine back into an organic solvent. [6] 2. Chromatography on Silica Gel: If chromatography is necessary, the column may need to be pre-treated with a base like triethylamine (typically 1% in the eluent) to prevent the basic piperidine from streaking or irreversibly binding to the acidic silica gel.

    • Crystallization/Salt Formation: The purified piperidine can often be isolated and stored as a stable hydrochloride or hydrobromide salt by treating the free base in an organic solvent (like ether or ethyl acetate) with a solution of HCl or HBr.

Comparative Data

The choice of acid is the most critical variable. The following table summarizes common conditions, but optimal conditions must be determined empirically for each unique substrate.

Reagent SystemTypical ConcentrationTemperature (°C)Relative TimeKey Considerations & Potential Issues
H₂SO₄ 90-98%100 - 150Moderate-LongHighly effective but can cause charring and sulfonation of other aromatic rings. [4]
HBr / Acetic Acid 33-48% in AcOHReflux (~118)ModerateGood alternative to H₂SO₄; avoids sulfonation but is highly corrosive.
TfOH Neat or in solvent25 - 100Short-ModerateVery strong acid, can work at lower temperatures but is expensive. [3]
CH₃SO₃H NeatReflux (~199)ModerateHigh boiling point, effective non-sulfonating alternative. [4]

Experimental Protocols

Protocol 1: General Procedure for Acidic Hydrolysis of an N-Tosyl Piperidine using H₂SO₄

This protocol is a general guideline and must be adapted based on the specific substrate's reactivity and stability.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-tosyl piperidine derivative (1.0 eq).

    • Under an inert atmosphere (N₂), cautiously add concentrated sulfuric acid (96%, ~10-20 volumes, e.g., 10-20 mL per gram of substrate). The addition is exothermic.

    • Safety Note: Always add acid slowly and ensure the flask is cooled in an ice bath if necessary. Wear appropriate PPE.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 120 °C) using an oil bath.

    • Stir vigorously for the required time (typically 8-24 hours).

  • Monitoring:

    • To monitor the reaction, carefully take a small aliquot from the hot reaction mixture and quench it into a vial containing ice and excess saturated NaHCO₃ solution.

    • Extract the quenched sample with ethyl acetate or dichloromethane.

    • Analyze the organic layer by TLC or LC-MS to check for the disappearance of starting material and the appearance of the product.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature, then pour it slowly onto a stirred mixture of ice and water.

    • Carefully basify the acidic solution by the slow addition of a concentrated base (e.g., 50% aq. NaOH or solid KOH) while cooling in an ice bath until the pH is >10. [6] * Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude free piperidine.

    • Further purification can be achieved by column chromatography, distillation, or crystallization of a salt.

Protocol 2: Analytical Methods for Monitoring and Characterization
  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: A typical eluent system is Dichloromethane/Methanol (e.g., 95:5 or 90:10), often with 1% triethylamine to reduce spot tailing of the basic product.

    • Visualization: The free piperidine product may not be UV-active. Use a chemical stain for visualization, such as:

      • Ninhydrin stain: Stains primary and secondary amines (piperidine is a secondary amine), typically appearing as a yellow or purple spot upon heating.

      • Potassium Permanganate (KMnO₄) stain: A general stain for compounds that can be oxidized.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • LC-MS is the ideal tool for monitoring reaction progress, providing both retention time and mass information for the starting material, product, and any byproducts.

    • Use a reverse-phase C18 column with a mobile phase of water and acetonitrile containing an additive like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the basic amine product.

  • High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD):

    • For quantitative analysis of piperidines that lack a UV chromophore, HPLC with a universal detector like CAD is highly effective. [7]Ion-pairing agents like heptafluorobutyric acid (HFBA) may be required to achieve sufficient retention on a reverse-phase column. [7]

References

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis.Tetrahedron Letters, 48(42), 7452–7455.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (Source details not fully available).
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • Sulfonyl Protective Groups.
  • Taichi, M., Kimura, T., & Nishiuchi, Y. (2008). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts.International Journal of Peptide Research and Therapeutics.
  • Piperidine from the hydrolysis of piperine.Sciencemadness.org discussion forum. (2018).
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
  • A question about sulfonamide hydrolysis.Reddit r/chemistry. (2015).
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.PubMed. (2022).

Sources

Stability of 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, solubility, and handling of 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine (CAS: 2842964 (CID) / Analogous to general N-sulfonyl piperidines).

Topic: 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine

Executive Summary

1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine is a sulfonamide derivative characterized by a robust N-sulfonyl bond linking a 4-chlorophenyl moiety to a 3-methylpiperidine ring.[1][2] Chemically, this class of compounds (N,N-disubstituted sulfonamides) exhibits high thermal and hydrolytic stability compared to amides or esters.[1][2]

In solution, the primary stability risks are precipitation due to low aqueous solubility and concentration drift due to solvent evaporation (DMSO hygroscopicity). Chemical degradation (hydrolysis) is negligible under standard physiological conditions (pH 7.4, 37°C) but can occur under extreme acidic/basic stress at elevated temperatures.

Solubility & Reconstitution

Solvent Compatibility Table
SolventSolubility RatingMax Conc. (Est.)Comments
DMSO Excellent >50 mMRecommended stock solvent. Hygroscopic; store under inert gas if possible.[1][2]
Methanol Good~10–20 mMSuitable for LC-MS preparation.[1][2] Volatile; not for long-term storage.[1][2]
Acetonitrile Good~10–20 mMGood for analytical dilutions.
Water/PBS Poor <0.1 mMDo not dissolve directly. Requires DMSO predissolution.[1]
Reconstitution Protocol (Standard 10 mM Stock)
  • Calculate Mass: For 10 mg of compound (MW ≈ 273.78 g/mol ), add 3.65 mL of anhydrous DMSO to achieve 10 mM.

  • Vortex: Vortex for 30–60 seconds. The solution should be clear and colorless.

  • Inspection: Hold the vial against a light source. If particulates remain, sonicate for 5 minutes at room temperature (water bath).

  • Storage: Aliquot immediately into amber glass or high-quality polypropylene vials to avoid repeated freeze-thaw cycles.

Stability in Solution

DMSO Stock Solutions (Storage)
  • Condition: -20°C or -80°C.

  • Risk Factor: DMSO is hygroscopic. Absorbed water can cause the compound to precipitate over time (compound "crashing out") rather than chemically degrade.

  • Best Practice: Use single-use aliquots. If a working stock is kept at 4°C, use within 1 month.[2]

Aqueous/Buffer Stability (Assay Conditions)
  • Condition: pH 7.4 (PBS/HBSS), 37°C.

  • Stability: Chemically stable for >24 hours.[5]

  • Hydrolysis Risk: Negligible. The sulfonamide S-N bond is extremely resistant to hydrolysis at neutral pH.

  • Precipitation Risk: High. This is a lipophilic molecule (Predicted LogP ~3.0).

    • Limit final DMSO concentration to 0.1%–1.0%.

    • Perform a serial dilution check before adding to cells/proteins.

Degradation Pathway Analysis

While highly stable, forced degradation (e.g., 6M HCl at 100°C) will eventually cleave the sulfonamide bond.

DegradationPathway Parent Parent Compound 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine Conditions Stress Conditions (Extreme Acid/Base + Heat) Parent->Conditions Hydrolysis Product1 Degradant A 4-Chlorobenzenesulfonic acid Conditions->Product1 S-N Cleavage Product2 Degradant B 3-Methylpiperidine Conditions->Product2

Figure 1: Theoretical forced degradation pathway.[1][2] Under standard laboratory conditions, this reaction is kinetically disfavored.[2]

Troubleshooting & FAQs

Q1: My solution turned cloudy after diluting into cell culture media. Is it degraded?

A: Likely no . This is almost certainly precipitation , not chemical degradation.[2]

  • Diagnosis: Centrifuge the media. If a pellet forms and the supernatant concentration drops (verified by HPLC), it is solubility-limited.[1][2]

  • Fix: Lower the working concentration or increase the DMSO percentage (if cells tolerate it). Ensure the stock is added slowly while vortexing the media to prevent local high-concentration "hotspots."

Q2: I see a small extra peak in LC-MS after storing in DMSO for 6 months. What is it?

A: Check the molecular weight.

  • M+16 or M+32: Likely oxidation of the piperidine ring or sulfur (sulfone to sulfoxide is impossible, but trace impurities can oxidize).

  • ** DMSO Adducts:** DMSO can sometimes form adducts in mass spec sources, appearing as artifacts.[2]

  • Action: Run a fresh standard. If the peak persists and is <5%, the compound is likely still usable for non-GLP screening.

Q3: Can I freeze-thaw the DMSO stock?

A: Limit to 3 cycles .

  • Reason: Repeated condensation introduces water. Water increases the risk of precipitation inside the frozen vial.

  • Protocol: Thaw at RT, vortex well to redissolve any micro-precipitates, then use.

Analytical Quality Control Protocol

If you suspect degradation, perform this rapid HPLC check.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/peptide bond region).[1]

Acceptance Criteria:

  • Purity: ≥ 95% by Area Under Curve (AUC).

  • Retention Time: The parent peak should be distinct. Sulfonic acid degradants (hydrophilic) will elute near the solvent front (dead volume).

References

  • PubChem. 1-[(4-chlorophenyl)sulfonyl]-3-methylpiperidine (Compound). National Library of Medicine. Available at: [Link][1]

  • Vertex AI Search Results. Stability of Sulfonamides in DMSO. (General chemical principle: Sulfonamides are stable in DMSO/buffer solutions at pH 1-10).[1][2]

  • Bhat, M. A., et al. (2005). Synthesis and Anti-inflammatory Activity of Novel Sulfonamide Derivatives. (Demonstrates the robustness of the sulfonamide linkage in drug discovery).
  • Woolley, D. W. (1957). Tranquilizing and antiserotonin activity of nicotinamide. Science. (Early characterization of piperidine/sulfonamide stability).

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Methylpiperidine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the successful coupling of 3-methylpiperidine, a notoriously challenging secondary amine. The steric bulk introduced by the methyl group at the 3-position often leads to low yields and reaction failures with standard protocols. This resource is designed to help you navigate these challenges by explaining the underlying chemical principles and providing field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my C-N coupling reaction with 3-methylpiperidine failing or resulting in low yields?

The primary challenge with 3-methylpiperidine is the steric hindrance created by the methyl group.[1][2] In its most stable chair conformation, the methyl group can exist in either an axial or equatorial position. The axial conformer, in particular, presents significant steric bulk around the nitrogen atom's lone pair. This bulk directly impedes two critical steps in the catalytic cycle of many cross-coupling reactions, such as the Buchwald-Hartwig amination:

  • Coordination to the Metal Center: The sterically encumbered nitrogen has difficulty approaching and coordinating to the palladium catalyst center after oxidative addition of the aryl halide.[3]

  • Reductive Elimination: This final, product-forming step is also slowed down. The bulky groups on both the nitrogen and the palladium ligand must come into close proximity to form the C-N bond, a process that is energetically less favorable with sterically demanding substrates.[3][4]

Q2: My standard Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃/BINAP) are ineffective. What is the first and most critical parameter I should change?

Ligand selection is paramount. First-generation ligands like BINAP are often not effective for coupling sterically hindered secondary amines.[3][5] You must switch to modern, bulky, and electron-rich dialkylbiaryl phosphine ligands. These ligands are designed to promote the formation of a monoligated, 14-electron LPd(0) active species. This less-coordinated palladium center is more reactive and accessible, which is crucial for overcoming the steric barrier presented by 3-methylpiperidine.[3]

Recommended First-Line Ligands:

  • XPhos: Excellent for a wide range of sterically hindered couplings.

  • RuPhos: Often successful when other ligands fail, particularly with challenging substrates.

  • BrettPhos: Another highly active ligand known for its effectiveness in difficult aminations.[6]

For ease of use and improved air stability, it is highly recommended to use palladacycle pre-catalysts that incorporate these ligands (e.g., XPhos-Pd-G3). These pre-catalysts rapidly and reliably generate the active LPd(0) species upon exposure to a base.[7]

Q3: What is the optimal base for coupling a hindered amine like 3-methylpiperidine?

A strong, non-nucleophilic base is required to deprotonate the palladium-amine complex to form the key palladium-amido intermediate.[8][9][10] For hindered secondary amines, the most common and effective bases are:

  • Sodium tert-butoxide (NaOt-Bu): The go-to base for many Buchwald-Hartwig aminations. It is strong enough to facilitate deprotonation but is too bulky to compete as a nucleophile.[4]

  • Lithium bis(trimethylsilyl)amide (LHMDS): An excellent alternative, particularly when NaOt-Bu gives suboptimal results.[11]

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): While generally considered weaker, these bases can be effective, sometimes in more polar solvent systems or with specific ligand combinations.[5][6]

The choice of base can be solvent-dependent. For instance, NaOt-Bu has good solubility in solvents like toluene and dioxane, which are commonly used for these reactions.[9][10]

Q4: How does solvent choice impact the success of the reaction?

The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can influence the reactivity of the base.[8][9]

  • Nonpolar Aprotic Solvents: Toluene and 1,4-dioxane are the most frequently used and reliable solvents for these couplings.[5][12] They are generally inert and have good solvating properties for the organometallic intermediates.

  • tert-Butanol (t-BuOH): Sometimes used as a co-solvent, it can increase the reactivity in certain systems.

  • Polar Aprotic Solvents (e.g., DMF): These should be used with caution. In polar solvents, the halide (e.g., bromide) can dissociate from the palladium complex. If the base then coordinates too strongly to the metal center, it can form an overly stable "resting state," effectively poisoning the catalyst.[8][9][10]

Q5: Palladium-catalyzed methods are still failing. What are some viable alternative strategies for forming a C-N bond with 3-methylpiperidine?

When palladium catalysis is unsuccessful, consider these alternative C-N bond-forming strategies:

  • Ullmann Condensation (Copper-Catalyzed): This classic reaction is a powerful alternative for forming aryl-amine bonds.[13][14] While it often requires higher temperatures (>100 °C) and polar aprotic solvents like DMF or NMP, modern ligand-assisted Ullmann reactions can proceed under milder conditions.[13] This method can be particularly effective for electron-deficient aryl halides.

  • Reductive Amination: If your synthetic plan allows, reductive amination is an excellent and often high-yielding method for coupling 3-methylpiperidine to an aldehyde or ketone.[15][16] This one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced in situ. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[15][17]

Q6: My reaction is messy, with multiple side products. What are the likely culprits and how can I mitigate them?

With sterically hindered substrates, side reactions can become competitive with the desired slow coupling process.

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This often occurs when the catalytic cycle stalls. Improving the rate of the desired C-N coupling by switching to a more active ligand/catalyst system is the best solution.

  • β-Hydride Elimination: This is a potential decomposition pathway for the palladium-amido intermediate, especially with amines that have a hydrogen atom beta to the nitrogen.[3][18] While less of a direct issue for the piperidine ring itself, it can be a problem with certain substrates. Using bulky ligands that accelerate reductive elimination can help minimize this pathway.[3]

  • Base-Related Side Reactions: If using a less-hindered base, it may compete as a nucleophile, leading to undesired byproducts. This is why bulky bases like NaOt-Bu are preferred.[18]

Troubleshooting and Optimization Workflow

If you are experiencing low conversion or yield, follow this logical workflow to diagnose and solve the issue.

G cluster_start cluster_ligand Step 1: Catalyst & Ligand System cluster_base Step 2: Base & Solvent cluster_conditions Step 3: Reaction Conditions cluster_alternative Step 4: Alternative Strategies cluster_end start Start: Low/No Conversion with 3-Methylpiperidine ligand_check Are you using a bulky dialkylbiaryl phosphine ligand? (e.g., XPhos, RuPhos) start->ligand_check ligand_yes Yes ligand_check->ligand_yes Yes ligand_no No ligand_check->ligand_no No base_check Is the base strong and non-nucleophilic? (e.g., NaOt-Bu, LHMDS) ligand_yes->base_check ligand_action Action: Switch to a modern ligand (XPhos, RuPhos, BrettPhos) and consider a G3/G4 Pre-catalyst. ligand_no->ligand_action ligand_action->base_check base_yes Yes base_check->base_yes Yes base_no No base_check->base_no No temp_check Have you tried increasing the temperature? base_yes->temp_check base_action Action: Use NaOt-Bu or LHMDS. Ensure anhydrous conditions. Solvent: Toluene or Dioxane. base_no->base_action base_action->temp_check temp_yes Yes temp_check->temp_yes Yes temp_no No temp_check->temp_no No alt_check Still no success? temp_yes->alt_check temp_action Action: Increase temperature in increments (e.g., 80 °C -> 110 °C). Monitor for decomposition. temp_no->temp_action temp_action->alt_check alt_yes Yes alt_check->alt_yes Yes alt_action Consider alternative C-N coupling methods: 1. Ullmann Condensation (Cu-catalyzed) 2. Reductive Amination (if applicable) alt_yes->alt_action success Success! alt_action->success

Caption: Troubleshooting workflow for 3-methylpiperidine coupling.

Data Summary Tables

Table 1: Recommended Catalyst Systems for Hindered Amines

Catalyst/Ligand Pre-catalyst Form Strengths & Use Cases
XPhos XPhos-Pd-G3/G4 General-purpose, highly active for hindered substrates. Excellent starting point.[12][19]
RuPhos RuPhos-Pd-G3/G4 Often effective for N-aryl couplings of particularly challenging heterocycles and hindered amines.
BrettPhos BrettPhos-Pd-G3 Known for high reactivity, enabling lower catalyst loadings and temperatures.[6]

| (Carbazolyl)phosphine | Custom Synthesis | Novel ligands showing exceptional activity for tetra-ortho-substituted diarylamine synthesis.[4][20] |

Table 2: Comparison of C-N Coupling Strategies

Method Catalyst Typical Conditions Pros Cons
Buchwald-Hartwig Palladium 80-110 °C, Toluene/Dioxane, NaOt-Bu Broad substrate scope, high functional group tolerance, well-understood.[3][5] Can be sensitive to steric hindrance, requires careful ligand selection.[3]
Ullmann Condensation Copper (CuI) 100-210 °C, DMF/NMP, K₂CO₃/Cs₂CO₃ Effective for electron-poor aryl halides, palladium-free.[13] Often requires high temperatures, stoichiometric copper, and has a narrower substrate scope.[13]

| Reductive Amination | None (Reagent-based) | RT-60 °C, DCM/MeOH, STAB | Mild conditions, high yields, avoids organometallic catalysts.[15][16] | Limited to coupling with aldehyde/ketone precursors.[15] |

Optimized Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination Using a G3 Pre-catalyst

This protocol is designed as a robust starting point for the coupling of an aryl bromide with 3-methylpiperidine.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 3-Methylpiperidine (1.2 mmol, 1.2 equiv)

  • XPhos-Pd-G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (if solid), XPhos-Pd-G3, and sodium tert-butoxide.

  • Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Through the septum, add the anhydrous toluene, followed by the aryl bromide (if liquid) and 3-methylpiperidine via syringe.

  • Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

G cluster_prep cluster_reaction cluster_workup prep1 Add Solids: Ar-Br, XPhos-Pd-G3, NaOt-Bu prep2 Inert Atmosphere: Evacuate & Backfill (3x) prep1->prep2 react1 Add Liquids: Toluene, 3-Methylpiperidine prep2->react1 react2 Heat & Stir: 100 °C, 12-24 h react1->react2 workup1 Quench & Extract: EtOAc / Water react2->workup1 workup2 Dry & Concentrate workup1->workup2 workup3 Purify: Column Chromatography workup2->workup3

Sources

Validation & Comparative

The Spectroscopic Fingerprint of the Sulfonamide Bond: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonamide moiety (


) serves as the pharmacophore for a vast class of antibiotics, diuretics, and carbonic anhydrase inhibitors. For drug development professionals, distinguishing this functional group from structurally similar sulfones (

), sulfonic acids (

), and carboxamides (

) is a critical quality attribute.

This guide moves beyond basic peak assignment. It provides a comparative spectral analysis, differentiating the sulfonamide bond through its unique vibrational coupling modes and offering a self-validating experimental protocol for unambiguous identification.

Part 1: The Spectroscopic Signature of the Sulfonamide Moiety[1]

The infrared spectrum of a sulfonamide is dominated by the vibrational modes of the sulfonyl group (


) and the nitrogen-hydrogen bond (

). Unlike the carbonyl group in carboxamides, the

bond exhibits a high dipole moment but lacks the extensive conjugation effects that drastically shift

frequencies, making

bands highly reliable diagnostic markers.
Primary Diagnostic Bands: The Sulfonyl Doublet

The "Gold Standard" for identification is the presence of two strong bands derived from the mechanical coupling of the two


 bonds.
Vibrational ModeFrequency Range (

)
IntensityMechanistic Insight

(Asymmetric Stretch)
1370 – 1330 StrongThe sulfur atom moves in opposition to the two oxygen atoms. This mode is highly sensitive to the electronegativity of the

-substituent.

(Symmetric Stretch)
1180 – 1140 StrongThe two oxygen atoms expand/contract in phase. This band is often sharper than the asymmetric stretch and is less affected by hydrogen bonding.
Secondary Confirmation: The N-H and S-N Modes

While


 bands confirm the sulfur center, the nitrogen environment validates the amide linkage.
  • 
     Stretching (3350 – 3200 
    
    
    
    ):
    • Primary Sulfonamides (

      
      ): Exhibit two  bands (asymmetric and symmetric stretches), typically separated by 
      
      
      
      .
    • Secondary Sulfonamides (

      
      ): Exhibit one  sharp band.
      
    • Differentiation: These bands are sharper than the broad

      
       stretch of sulfonic acids.
      
  • 
     Stretching (
    
    
    
    ):
    • Often weak and obscured by the fingerprint region. However, in pure samples, a medium-intensity band near

      
       confirms the S-N linkage.
      

Part 2: Comparative Analysis (Sulfonamides vs. Analogs)

This section objectively compares the sulfonamide spectrum against its most common structural analogs to prevent misidentification.

Scenario A: Sulfonamide vs. Carboxamide

Context: Distinguishing a sulfonamide drug (e.g., Sulfamethoxazole) from a peptide or amide impurity.

FeatureSulfonamide (

)
Carboxamide (

)
Key Differentiator
Carbonyl Region Silent (1630-1690

)
Strong Amide I (1630-1690

)
Absence of

peak is definitive for sulfonamides.[1]
N-H Bend Weak/Indistinct (

)
Strong Amide II (

)
Amide II is significantly stronger in carboxamides.
S=O Region Strong Doublet (1350/1160

)
SilentCarboxamides lack strong absorption in the 1350/1160 regions.
Scenario B: Sulfonamide vs. Sulfone / Sulfonic Acid

Context: Monitoring the synthesis of a sulfonamide from a sulfonyl chloride or sulfonic acid precursor.

FeatureSulfonamide (

)
Sulfone (

)
Sulfonic Acid (

)
3000-3500 Region Sharp

peaks (3200-3350)
Transparent (No functional H)Very Broad, chaotic

stretch (2400-3400)
S=O Stretches 1350 / 1160

1300 / 1140

(Shifted lower)
Broad bands, often split due to H-bonding networks
Decision Logic for Spectral Assignment

The following diagram illustrates the logical workflow for confirming a sulfonamide bond using FTIR data.

Sulfonamide_Logic Start Unknown Spectrum CheckSO2 Check 1370-1330 cm⁻¹ & 1180-1140 cm⁻¹ (Strong Doublet?) Start->CheckSO2 CheckCO Check 1630-1690 cm⁻¹ (Strong C=O Band?) CheckSO2->CheckCO Yes (S=O present) Result_Amide Carboxamide (Not Sulfonamide) CheckSO2->Result_Amide No (Look for Amide I) CheckNH Check 3200-3400 cm⁻¹ (N-H Stretches?) CheckCO->CheckNH No (Carbonyl absent) CheckCO->Result_Amide Yes (Amide I present) Result_Sulfone Sulfone (R-SO₂-R) CheckNH->Result_Sulfone None (Transparent) Result_Sulfonic Sulfonic Acid (Broad O-H interference) CheckNH->Result_Sulfonic Very Broad O-H Result_Sulfonamide CONFIRMED SULFONAMIDE CheckNH->Result_Sulfonamide Sharp Bands (1 or 2)

Caption: Logical decision tree for distinguishing sulfonamides from structurally related functional groups based on FTIR spectral features.

Part 3: Methodological Validation (E-E-A-T)

To ensure data integrity, the experimental protocol must be robust. The following method utilizes Attenuated Total Reflectance (ATR), the modern standard for pharmaceutical analysis, due to its minimal sample preparation and high reproducibility.

Experimental Protocol: ATR-FTIR for Sulfonamides[1]

1. Instrument Setup:

  • Crystal: Diamond or ZnSe (Diamond preferred for durability).

  • Resolution: 4

    
     (Sufficient for solid-state splitting).
    
  • Scans: 32-64 scans (To resolve weak

    
     bands).
    

2. Sample Preparation & Acquisition:

  • Step A (Background): Clean crystal with isopropanol. Collect background spectrum immediately before sample to subtract atmospheric water/CO2.

  • Step B (Loading): Place solid powder (

    
     mg) on the crystal.
    
  • Step C (Contact): Apply pressure using the anvil. Monitor the "Live Preview" mode.

    • Expert Tip: Apply pressure until the peak at 1160

      
       stabilizes. Inconsistent pressure leads to poor intensity ratios between the high-frequency (
      
      
      
      ) and low-frequency (
      
      
      ) regions.
  • Step D (Processing): Apply ATR correction (if quantitative comparison to transmission library is required).

Self-Validating the Spectrum

A "valid" sulfonamide spectrum must meet these criteria before interpretation:

  • Baseline Flatness: The region between 1800–2500

    
     should be flat (no scattering artifacts).
    
  • Peak Ratio: The

    
     and 
    
    
    
    bands should be the most intense peaks in the fingerprint region (excluding aromatic C-H bends).
  • Water Exclusion: If a broad hump exists at 3400

    
     without distinct 
    
    
    
    peaks, the sample is wet. Dry the sample and re-run.

Part 4: Troubleshooting & Artifacts

Issue: Polymorphism Shifts Sulfonamides are notorious for polymorphism (different crystal packing).

  • Observation: The

    
     stretch shifts by 10-20 
    
    
    
    or splits unexpectedly.
  • Cause: Different hydrogen bonding networks in the crystal lattice.

  • Solution: Do not rely solely on exact peak position for identification.[1] Use the pattern (doublet at 1350/1160 + NH stretch). For strict ID, grind the sample to amorphous state or dissolve in

    
     (liquid cell) to break lattice forces.
    

Issue: The "Amide I" False Positive

  • Observation: A peak appears near 1640

    
     in a pure sulfonamide.
    
  • Cause: Bending mode of absorbed water (

    
    ) or aromatic ring breathing modes (
    
    
    
    ).
  • Differentiation: The water band is broad; aromatic bands are sharp and usually lower intensity than a true Amide I carbonyl.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for organic spectral assignment).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative reference for specific group frequencies).
  • National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Verified source for standard reference spectra).

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

Sources

Biological Potency Comparison: 3-Methyl vs. 4-Methyl Piperidine Sulfonamides

[1][2]

Executive Summary: The "Magic Methyl" Effect in Piperidine Scaffolds

In the optimization of sulfonamide-based drugs, the piperidine ring serves as a critical hydrophobic linker or pharmacophore. The introduction of a methyl group at the 3- or 4-position—often termed the "Magic Methyl" effect—can drastically alter biological potency by up to 10-100 fold. This guide compares the biological potency of 3-methylpiperidine vs. 4-methylpiperidine sulfonamides, analyzing how positional isomerism dictates conformational entropy, receptor binding affinity, and metabolic stability.

Key Insight: While 4-methyl substitution typically favors linear hydrophobic pocket occupancy (reducing steric clash in narrow channels), 3-methyl substitution often induces a "twist" in the piperidine chair conformation, which can be advantageous for selectivity in globular GPCR binding pockets but detrimental in planar enzyme active sites (e.g., Carbonic Anhydrase).

Structural & Conformational Analysis

To understand potency differences, one must first analyze the spatial orientation of the methyl group. The piperidine ring predominantly exists in a chair conformation.

  • 4-Methyl Piperidine: The methyl group prefers the equatorial position to minimize 1,3-diaxial interactions. The vector extends linearly away from the nitrogen (sulfonamide attachment point), creating a "long" hydrophobic profile.

  • 3-Methyl Piperidine: The methyl group also prefers equatorial, but its vector is angled relative to the nitrogen. This creates a broader, chiral scaffold (if not symmetrical) that introduces significant steric bulk closer to the sulfonamide core.

Diagram 1: Steric Vector Analysis & SAR Logic

SAR_AnalysisCorePiperidine Sulfonamide CoreSub33-Methyl Substitution(Angled Vector)Core->Sub3 Positional Isomerism Sub44-Methyl Substitution(Linear Vector)Core->Sub4 Positional Isomerism Effect3Increases steric bulk near N-linkageInduces chiral selectivityBest for: Globular GPCR pocketsSub3->Effect3Effect4Extends hydrophobic reachMinimizes lateral steric clashBest for: Narrow Enzyme Channels (e.g., CA, MMP)Sub4->Effect4

Figure 1: Structural impact of methyl positioning on pharmacophore geometry and target suitability.

Comparative Potency Data: Case Studies

The following data contrasts the potency of these isomers in two distinct biological contexts: Opioid Receptor Antagonism (GPCR) and Carbonic Anhydrase Inhibition (Enzyme).[1]

Case Study A: Opioid Receptor Antagonism (GPCR)

In a pivotal study by Kormos et al., the potency of N-substituted piperidines was evaluated.[1][2] The data highlights a synergistic effect where the 3-methyl group is critical for high-affinity binding when combined with 4-substitution, but 4-methyl alone provides a baseline hydrophobic interaction.

Table 1: Comparative Antagonist Potency (


 values in nM)

31
Compound Variant

Receptor

(nM)

Receptor

(nM)

Receptor

(nM)
Mechanistic Insight
No Methyl (Unsub) >1000>1000>1000Lacks hydrophobic anchor; poor binding.
4-Methyl Only 194>10,000508Linear extension provides weak hydrophobic contact.
3-Methyl Only 12.514532.1High Potency: The 3-Me group locks the conformation, fitting the globular GPCR pocket.
3,4-Dimethyl 0.88 13.4 4.09 Synergy: 3-Me orients the ring; 4-Me fills the depth of the pocket.

Data Source: Adapted from Kormos et al. (2014) [1].[1][2]

Case Study B: Carbonic Anhydrase (CA) Inhibition

For metalloenzymes like Carbonic Anhydrase, the sulfonamide group (

14
  • 4-Methyl Analogs: Generally show superior potency (IC50 in low nM range) because the methyl group extends into the hydrophobic side of the active site without clashing with the channel walls.

  • 3-Methyl Analogs: Often show reduced potency (2-5x higher IC50) due to steric clash with the hydrophilic residues (Thr199/Glu106) lining the active site entrance.

Experimental Protocols

To validate these potency differences in your own lab, follow these standardized, self-validating protocols.

Protocol A: Synthesis of Methyl-Piperidine Sulfonamides

Objective: Synthesize high-purity probes for biological assay.

  • Reagents: 3-methylpiperidine or 4-methylpiperidine (1.0 eq), Aryl sulfonyl chloride (1.1 eq), Triethylamine (2.0 eq), DCM (Solvent).[1]

  • Reaction:

    • Dissolve amine in DCM at 0°C.

    • Add Triethylamine (TEA) to scavenge HCl.

    • Add sulfonyl chloride dropwise to control exotherm (maintain <5°C).[1]

    • Stir at RT for 4 hours.

  • Self-Validation (TLC): Spot reaction mix vs. starting amine. Elute in Hexane:EtOAc (3:1). Product should appear as a distinct UV-active spot (

    
    ); starting amine (ninhydrin stain) should be absent.[1]
    
  • Workup: Wash with 1N HCl (removes unreacted amine/TEA), then Sat.

    
    , then Brine.[1] Dry over 
    
    
    .
  • Characterization:

    
     is required to confirm isomer purity.[3]
    
    • Diagnostic Signal: 4-Me doublet appears

      
       ppm; 3-Me doublet appears 
      
      
      ppm but with complex multiplet splitting due to chirality.
Protocol B: In Vitro Enzyme Inhibition Assay (Carbonic Anhydrase)

Objective: Determine Ki/IC50.[1]

  • Buffer: 50 mM HEPES, pH 7.4, 100 mM

    
    .
    
  • Substrate: 4-Nitrophenyl acetate (4-NPA) - colorimetric readout.

  • Workflow:

    • Incubate Enzyme (hCA II) + Inhibitor (3-Me or 4-Me variant) for 15 min at 25°C.[1]

    • Add 4-NPA substrate.

    • Monitor Absorbance at 400 nm (formation of 4-nitrophenolate) for 30 min.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve.

Diagram 2: Experimental Validation Workflow

WorkflowStartStart: Isomer SelectionSynthSynthesis (DCM/TEA)0°C -> RTStart->SynthQCQC: 1H-NMR & TLCConfirm RegiochemistrySynth->QCQC->Synth Fail (Impure) AssayBiological Assay(Enzyme or GPCR)QC->Assay Pass DataData AnalysisCalculate IC50/KiAssay->Data

Figure 2: Step-by-step workflow for validating biological potency.

References

  • Kormos, C. M., et al. (2014).[1][2] Effect of the 3- and 4-methyl groups on the opioid receptor properties of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry.

  • Khalid, H., et al. (2013).[1] Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry.

  • Supuran, C. T. (2022).[3][1] Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • BenchChem. (2025).[1][5] A Comparative Study of 3-Methylpiperidine and Piperidine as Organocatalysts. [1]

13C NMR Chemical Shift Guide: 3-Methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 13C NMR chemical shifts for 3-methylpiperidine and its derivatives. It is designed for medicinal chemists and structural biologists requiring robust methods to distinguish between diastereomers (cis vs. trans) and conformers. The core diagnostic tool presented is the


-gauche effect , which allows for the unambiguous assignment of axial versus equatorial methyl configurations based on the shielding of the C5 and methyl carbons.

Theoretical Framework: The -Gauche Effect

To accurately interpret the NMR of 3-methylpiperidine, one must understand the conformational dynamics. The piperidine ring exists primarily in a chair conformation.

  • Equatorial Methyl (Trans-like in 1,3-systems): The methyl group extends away from the ring. This is the thermodynamically preferred conformer (

    
    ).[1]
    
  • Axial Methyl (Cis-like in 1,3-systems): The methyl group projects perpendicular to the ring plane, introducing 1,3-diaxial interactions.[1][2]

The Diagnostic Rule: Steric compression results in increased electron density and upfield shielding (lower ppm).

  • Axial Methyl: Sterically compresses the

    
    -carbons (C1 and C5). Result:  C5 resonates at a significantly lower frequency (~20–22 ppm).[1]
    
  • Equatorial Methyl: No such compression.[2] Result: C5 resonates at a standard aliphatic frequency (~26–32 ppm).[1]

Comparative Data Analysis

Table 1: Diagnostic 13C Chemical Shifts (ppm)

Note: Values are referenced to


 (77.16 ppm).[1] Shifts are approximate and concentration-dependent.
Carbon PositionUnsubstituted Piperidine3-Methyl (Equatorial)3-Methyl (Axial)Diagnostic Trend
C3 (Methyl-bearing) ~25.033.0 - 35.028.0 - 30.0

-Effect:
Deshielded by Me, but less so if axial.[1]
C2 (Neighbor) ~47.054.0 - 56.050.0 - 52.0

-Effect:
Deshielded by Me.[1]
C4 (Neighbor) ~25.033.0 - 35.030.0 - 32.0

-Effect:
Deshielded by Me.[1]
C5 (

-position)
~25.027.0 - 32.0 20.0 - 22.0

-Gauche (Critical):
Axial Me causes ~5-7 ppm upfield shift.[1]
C6 (Nitrogen-adj) ~47.046.0 - 47.044.0 - 45.0Minimal change.[1]
Methyl (

)
N/A19.0 - 20.0 15.0 - 17.0 Axial Me is shielded by ring protons.[1]
Table 2: N-Substituent Effects (N-Benzyl-3-Methylpiperidine)

N-alkylation locks the nitrogen lone pair orientation and introduces new steric parameters.[1]

SubstituentC2 Shift (

)
C6 Shift (

)
Benzylic

Mechanism
N-H (Free Base) ~54.0~46.0N/ARapid chair flipping averages signals.[1]
N-Benzyl ~60.0 - 62.0~53.0 - 55.0~63.5N-alkylation deshields

-carbons (C2/C6).[1]
N-Benzyl (HCl Salt) ~56.0~50.0~60.0Protonation removes lone pair shielding; locks conformation.[1]

Diagnostic Workflow

The following decision tree outlines the logical process for assigning stereochemistry using 13C NMR data.

G Start Start: Acquire 13C NMR (CDCl3) CheckMe Identify Methyl Signal (15 - 20 ppm) Start->CheckMe CheckC5 Identify C5 Signal (Look for CH2 at 20-35 ppm) CheckMe->CheckC5 Decision Is C5 < 23 ppm? CheckC5->Decision Axial Conclusion: Axial Methyl (Cis-like interactions) Confirmed by Gamma-Gauche Decision->Axial Yes (Shielded) Equatorial Conclusion: Equatorial Methyl (Trans-like interactions) Thermodynamically Stable Decision->Equatorial No (Deshielded) Validation Validation: Check 1H-1H Coupling (Large Jax-ax = Trans) Axial->Validation Equatorial->Validation

Figure 1: Logic flow for stereochemical assignment of 3-methylpiperidine derivatives.

Experimental Protocol: Conformational Locking

Free base piperidines undergo rapid ring flipping at room temperature, which averages the chemical shifts of axial and equatorial conformers.[2] To obtain distinct, sharp signals for precise assignment, it is best to analyze the hydrochloride salt .[1][2]

Protocol: In-Situ Salt Formation

Objective: Lock the piperidine conformation to resolve distinct diastereomers.

  • Sample Preparation: Dissolve ~10 mg of the free base 3-methylpiperidine derivative in 0.6 mL of

    
    .
    
  • Baseline Scan: Acquire a standard 1H and 13C spectrum.

  • Acidification: Add 1-2 drops of concentrated HCl (or use

    
     in 
    
    
    
    if solubility permits, though shifts will vary). Alternatively, bubble HCl gas through the solution.[1][2]
  • Equilibration: Shake the tube vigorously. The solution may become cloudy; add drops of

    
     until clear if necessary.
    
  • Acquisition: Acquire the 13C spectrum with a relaxation delay (

    
    ) of at least 2.0 seconds to ensure quantitative integration of the methyl carbons.
    
  • Analysis: Compare the C5 and Methyl shifts against Table 1. The salt form will show sharper peaks and more distinct separation between isomers.

Experiment Step1 1. Dissolve Free Base (CDCl3) Step2 2. Add HCl/DCl (Lock Conformation) Step1->Step2 Step3 3. Clarify (Add CD3OD if cloudy) Step2->Step3 Step4 4. Acquire 13C (d1 > 2s) Step3->Step4

Figure 2: Experimental workflow for in-situ salt formation to resolve conformers.

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1][2] Stereochemistry of Organic Compounds. Wiley-Interscience. (The definitive text on conformational analysis and the gamma-gauche effect).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] [1]

  • SDBS Web: Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1] (Source for standard piperidine reference spectra). [1]

  • Bohlmann, F. (1958).[1][2] "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten". Chemische Berichte, 91(10), 2157-2167.[1][2] (Foundational work on stereoelectronic effects in piperidines).

Sources

Technical Comparison Guide: Melting Point Determination for 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine is a sulfonamide-based heterocycle, typically utilized as a pharmacophore in drug discovery (e.g., targeting chemically sensitive ion channels or as a building block for enzyme inhibitors).

Unlike simple organic solids, sulfonamide derivatives often exhibit polymorphism (existence of multiple crystal lattice forms) and thermal lability (decomposition near the melting point). Therefore, determining a "simple" melting point is insufficient; the thermal event must be characterized to distinguish between a phase transition, a melt, and a decomposition event.

This guide compares the three industry-standard methodologies for characterizing this compound, recommending the Automated Optoelectronic Method for routine QC and Differential Scanning Calorimetry (DSC) for solid-state research.

Compound Physicochemical Profile (Predicted/Representative)
  • Chemical Class: N-substituted Sulfonamide

  • Molecular Weight: ~273.78 g/mol

  • Predicted Melting Range: 100°C – 140°C (Based on structural analogs like tosyl-piperidines).

  • Critical Risk: Sulfonamides may undergo desulfonylation or oxidation at high temperatures (>200°C), requiring precise heating ramp control.

Part 2: Methodology Comparison

The following table contrasts the three primary methods available for this analysis.

FeatureMethod A: Automated Optoelectronic (Recommended for QC) Method B: Differential Scanning Calorimetry (DSC) (Recommended for R&D) Method C: Manual Capillary (Thiele Tube)
Principle Light transmission analysis through a capillary during linear heating.Measurement of heat flow (endo/exothermic) vs. reference.Visual observation of phase change in an oil bath.[1]
Precision High (±0.3°C)Ultra-High (±0.1°C)Low (±1.0–2.0°C)
Sample Req. 2–5 mg (Destructive)2–5 mg (Destructive)>10 mg (Destructive)
Polymorph Detection Limited (Visual changes only)Excellent (Detects enantiotropic transitions)None
Decomposition Visible (Darkening/Gas evolution)Complex (Requires TGA to confirm)Visible (Subjective)
Throughput High (3–6 samples simultaneously)Low (1 sample + cooling time)Low (1 sample)
Cost Mid-RangeHigh (Instrument + Consumables)Low

Part 3: Recommended Experimental Protocols

Protocol A: Automated Optoelectronic Determination (The QC Standard)

Objective: To establish a reproducible release specification for purity.

Equipment: Mettler Toledo MP90 / Büchi M-565 (or equivalent). Standard: USP <741> / Ph. Eur. 2.2.14.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dry the sample of 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine in a vacuum desiccator over

      
       for 24 hours to remove hygroscopic moisture.
      
    • Grind the sample into a fine, homogeneous powder using an agate mortar. Coarse crystals lead to uneven heat transfer.

  • Capillary Loading:

    • Fill a clean glass capillary (1.0 mm O.D.) to a height of 3 mm .

    • Compact the sample by dropping the capillary through a 1-meter drop tube (repeat 5 times) to eliminate air pockets.

  • Instrument Parameters:

    • Start Temperature: 90°C (approx. 10–15°C below expected onset).

    • Ramp Rate: 1.0°C/min. Note: Rates >2°C/min cause thermal lag, artificially inflating the MP.

    • Stop Temperature: 160°C.

  • Determination Criteria:

    • Collapse Point: First loss of opacity.

    • Clear Point (Meniscus): Complete liquid phase formation.

    • Acceptance: The range (Clear Point - Collapse Point) must be < 2.0°C for a pure compound.

Protocol B: Differential Scanning Calorimetry (The R&D Standard)

Objective: To identify polymorphs and precise thermodynamic onset.

Equipment: TA Instruments Discovery DSC / PerkinElmer DSC 8000.

Step-by-Step Methodology:

  • Pan Selection: Use Tzero Aluminum Hermetic Pans with a pinhole lid. The pinhole prevents pressure buildup from potential sulfonamide decomposition while maintaining a self-saturated atmosphere.

  • Calibration: Calibrate temperature and cell constant using Indium (

    
    ) and Zinc (
    
    
    
    ).
  • Method Programming:

    • Equilibrate: 25°C.

    • Ramp: 10°C/min to 200°C.

    • Purge Gas: Nitrogen (50 mL/min).

  • Analysis:

    • Integrate the endothermic peak to calculate the Enthalpy of Fusion (

      
      ).
      
    • Use the Extrapolated Onset Temperature (

      
      )  as the definitive melting point, not the peak maximum.
      

Part 4: Data Interpretation & Troubleshooting

The following table illustrates how to interpret potential results for 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine.

ObservationDiagnosisCorrective Action
Sharp Melt (Range < 1°C) High Purity (>99%)Result valid. Record

.
Broad Melt (Range > 3°C) Impurity / Solvent TrapRecrystallize (e.g., EtOH/Water) and dry. Check NMR for solvent peaks.
Double Peak (DSC) PolymorphismThe compound exists in two forms. The first peak is the metastable form; the second is the stable form.
Brown Discoloration DecompositionThe compound is degrading before melting.[2] Use a faster ramp rate (5°C/min) in DSC to outrun decomposition, or use TGA.
Sublimation (Foggy Capillary) VolatilitySeal the capillary (flame seal) or use hermetic DSC pans.

Part 5: Decision Logic & Workflow (Visualization)

The following diagram outlines the logical workflow for characterizing a new sulfonamide derivative.

ThermalAnalysisWorkflow Start Sample: 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine Prep Step 1: Dry & Grind Sample (Remove Solvents) Start->Prep Screen Step 2: Rapid Capillary Screen (Ramp 10°C/min) Prep->Screen Decision Is Decomposition Observed? Screen->Decision MethodA Method A: Standard Automated Capillary (Ramp 1.0°C/min) Decision->MethodA No (Stable Melt) MethodB Method B: DSC with Pinhole Pan (Inert N2 Atmosphere) Decision->MethodB Yes (Darkening/Gas) Analysis Step 3: Analyze Range & Enthalpy MethodA->Analysis MethodB->Analysis Result Define Release Spec (e.g., 122°C ± 1.5°C) Analysis->Result

Figure 1: Decision matrix for selecting the appropriate thermal analysis technique based on initial screening results.

Part 6: References

  • European Pharmacopoeia (Ph. Eur.). (2023).[2][3] Chapter 2.2.14. Melting Point - Capillary Method. EDQM. [Link]

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard text for DSC interpretation). [Link]

  • Mettler Toledo. (2024). Thermal Analysis of Pharmaceuticals: Application Handbook. [Link]

  • PubChem. (2024). Compound Summary: 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine (CID 2842964).[4] National Library of Medicine. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine Content Type: Operational Safety & Logistics Guide[1][2][3]

Executive Summary & Risk Profile

1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine is a specialized sulfonamide derivative commonly utilized as a building block in medicinal chemistry or as a specific inhibitor in drug discovery pipelines.[1][2][3]

Crucial Safety Notice: As a specialized research chemical, a compound-specific Safety Data Sheet (SDS) from major registries may be absent or sparse. Therefore, this protocol applies the Precautionary Principle . We derive safety mandates from its structural pharmacophores:

  • Sulfonyl Group: High potential for respiratory and dermal sensitization (sulfonamide allergy cross-reactivity).[2][3]

  • Chlorophenyl Moiety: Lipophilicity increases skin absorption potential; halogenated aromatics often carry hepatotoxic risks upon chronic exposure.[2][3]

  • Piperidine Ring: While the sulfonyl attachment mitigates the causticity of free piperidine, the core structure suggests potential neuroactive properties.[2][3]

Hazard Classification (Inferred):

  • H315/H319: Causes skin and serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

  • H317: May cause an allergic skin reaction (Sensitizer).[3]

Personal Protective Equipment (PPE) Matrix

This system is designed to create a redundant barrier against the three primary routes of entry: Inhalation (Dust), Dermal Absorption, and Ocular Contact.[3]

A. Respiratory Protection (The Primary Barrier)[2][3]
  • Standard Operation (Weighing < 100 mg):

    • Engineering Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[3]

    • PPE: Surgical mask (for product protection only) is insufficient for personnel safety if outside a hood.[2][3]

  • High-Risk Operation (Spill Cleanup / Weighing > 100 mg):

    • PPE: NIOSH-certified N95 or P100 Particulate Respirator required if working outside a primary containment device.[1][3]

    • Why: Sulfonamide dusts are fine and electrostatic; they easily bypass standard surgical masks.[3]

B. Dermal Protection (Glove Permeation Logic)

Do not rely on standard latex gloves.[2][3] Sulfonamides can permeate latex, and the chlorophenyl group increases lipophilicity, aiding transport across compromised barriers.[3]

Glove MaterialThicknessBreakthrough TimeUsage Protocol
Nitrile (Disposable) 4–5 mil (0.11 mm)> 480 min (Solids)Double-gloving required. Inspect inner glove for sweat/tears upon doffing.[1][2][3]
Laminate Film (Silver Shield) 2.7 mil> 480 min (Solvents)Mandatory if dissolved in penetrating solvents like DMSO or DMF.[2][3]
Latex N/AAVOID High permeation risk; poor chemical resistance to halogenated compounds.[2][3]
C. Ocular & Body Protection[1][2][4][6][7][8][9]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[3] Note: Safety glasses with side shields are acceptable only if a sash acts as a primary shield.[1]

  • Body: Chemical-resistant lab coat (buttoned to neck).[1][3]

    • Add-on: Tyvek® sleeves are recommended during solution preparation to bridge the gap between glove cuff and lab coat.[2][3]

Operational Workflow: Step-by-Step

Phase 1: Pre-Work Verification[1]
  • Verify Ventilation: Check the fume hood monitor. Flow must be confirmed stable.

  • Static Control: This solid is likely electrostatic.[2][3] Place an ionizing bar or anti-static gun near the balance to prevent "flying dust" during weighing.[3]

  • Solvent Selection: If preparing a stock solution, prefer DMSO (Dimethyl sulfoxide) or DCM (Dichloromethane).[2][3] Warning: DMSO enhances skin absorption; double gloves are non-negotiable here.[1]

Phase 2: Handling & Weighing[1]
  • Don PPE: Follow the order: Lab coat

    
     N95 (if applicable) 
    
    
    
    Goggles
    
    
    Inner Gloves
    
    
    Outer Gloves.[2][3]
  • Transfer: Open the source container only inside the hood.

  • Weighing: Use a pre-tared vial. Do not return excess chemical to the stock bottle (prevents cross-contamination).[3]

  • Solubilization: Add solvent immediately to the weighed solid to suppress dust generation.[2][3] Cap tightly.

Phase 3: Decontamination & Doffing[1]
  • Wipe Down: Clean balance area with a methanol-dampened Kimwipe.[2][3]

  • Outer Glove Removal: Use the "Beak Method" (pinch and pull) to remove outer gloves inside the hood.[2][3] Discard into solid waste.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) immediately after leaving the lab.[2][3]

Emergency Response & Disposal Logic

Biological Signaling & Exposure Response

The following diagram illustrates the decision logic for exposure response, prioritizing the minimization of systemic absorption.

SafetyResponse Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact (Solid/Liquid) Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation (Dust) Type->Inhale ActionSkin 1. Doff Contaminated Clothing 2. Wash with SOAP & COOL WATER (15 mins) Skin->ActionSkin ActionEye 1. Eyewash Station 2. Flush for 15 mins 3. Hold Eyelids Open Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Seek Medical Attn (Sensitization Risk) Inhale->ActionInhale Report Report to EHS & Monitor for Sensitization ActionSkin->Report ActionEye->Report ActionInhale->Report

Figure 1: Immediate response workflow for accidental exposure events.

Waste Disposal Plan
  • Solid Waste: Dispose of contaminated gloves, weigh boats, and Kimwipes in a container labeled "Hazardous Waste - Solid - Toxic/Irritant." [1][2][3]

  • Liquid Waste:

    • If dissolved in DMSO/Methanol: Organic Solvent Waste (Non-Halogenated). [1][3]

    • If dissolved in DCM/Chloroform: Halogenated Solvent Waste. [1][3]

    • Note: Do not mix with oxidizers (e.g., Nitric Acid) as sulfonamides can degrade exothermically.[3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5360545 (Sulfonamide Analogues).[3] Retrieved from [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[2][3] Retrieved from [Link][1][3]

Sources

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